molecular formula C7H13NO3 B555842 For-nle-OH CAS No. 133388-96-2

For-nle-OH

Katalognummer: B555842
CAS-Nummer: 133388-96-2
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: IRIJLKLYPXLQSQ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

For-nle-OH, also known as For-nle-OH, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality For-nle-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about For-nle-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-formamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJLKLYPXLQSQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Fmoc-Nle-OH?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-Nle-OH for Researchers and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-norleucine, commonly abbreviated as Fmoc-Nle-OH, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] As a derivative of the non-proteinogenic amino acid L-norleucine, its unique properties offer distinct advantages in the design and synthesis of novel peptides for therapeutic and research applications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-Nle-OH, tailored for researchers, scientists, and professionals in drug development.

Norleucine is an isomer of leucine, featuring a linear four-carbon side chain.[3] This structural characteristic imparts a defined hydrophobicity and steric profile, which can be strategically employed to modulate the physicochemical properties of a peptide. A key advantage of norleucine is its use as a non-oxidizable mimic of methionine, providing stability against oxidative degradation.[3] The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to its application in SPPS, enabling a robust and versatile strategy for the stepwise assembly of peptide chains.[4][5]

Chemical Structure and Physicochemical Properties

The chemical identity of Fmoc-Nle-OH is defined by the covalent linkage of the Fmoc group to the alpha-amino group of L-norleucine.

Key Structural Features:

  • L-Norleucine Core: A chiral amino acid with a linear butyl side chain, contributing to its hydrophobic nature.

  • Fmoc Protecting Group: A base-labile protecting group attached to the N-terminus. This group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine, a cornerstone of Fmoc-based SPPS.[4]

Below is a visual representation of the chemical structure of Fmoc-Nle-OH.

Caption: Chemical structure of Fmoc-Nle-OH.

Physicochemical Properties of Fmoc-Nle-OH

PropertyValue
CAS Number 77284-32-3[1][2][6][7]
Molecular Formula C₂₁H₂₃NO₄[1][6][7]
Molecular Weight 353.41 g/mol [1][2][6][7]
Appearance White to light yellow powder[8][9]
Melting Point 135-145 °C[1][2]
Purity Typically ≥98.0% (HPLC)[2][8][9]
Synonyms Fmoc-L-Norleucine, N-α-Fmoc-L-norleucine[1][10]

Synthesis and Quality Control

The synthesis of Fmoc-Nle-OH is typically achieved through the reaction of L-norleucine with a suitable Fmoc-donating reagent. A common method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[11]

General Synthetic Scheme: L-Norleucine + 9-Fluorenylmethyl chloroformate → Fmoc-Nle-OH

The purity of Fmoc-Nle-OH is paramount for the successful synthesis of high-quality peptides.[3] Impurities can lead to the formation of deletion or truncated peptide sequences, complicating the purification of the final product. Standard quality control measures include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2][12]

  • Thin-Layer Chromatography (TLC): For a qualitative assessment of purity.[1][12]

  • Identity (IR): To confirm the presence of characteristic functional groups.[2]

  • Melting Point: As an indicator of purity.[1][2]

  • Enantiomeric Purity: To ensure the absence of the D-enantiomer.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Nle-OH is a standard building block for the introduction of norleucine residues into a peptide sequence via Fmoc-based SPPS.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

The SPPS Cycle for Incorporating Fmoc-Nle-OH:

  • Resin Preparation: The synthesis begins with a solid support, typically a resin functionalized with a linker. The first amino acid is attached to this resin.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[13] This exposes a free amino group for the next coupling step.

  • Activation and Coupling: The carboxylic acid of Fmoc-Nle-OH is activated using a coupling reagent (e.g., DIC/HOBt, HBTU, HATU).[13] The activated Fmoc-Nle-OH is then added to the resin, forming a peptide bond with the free amino group of the preceding amino acid.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 activation Activate Fmoc-Nle-OH (e.g., DIC/HOBt) wash1->activation coupling Couple Activated Fmoc-Nle-OH to Resin-Bound Peptide activation->coupling wash2 Wash coupling->wash2 ninhydrin Perform Ninhydrin Test (Check for completion) wash2->ninhydrin repeat Repeat Cycle for Next Amino Acid ninhydrin->repeat Incomplete final Final Cleavage and Deprotection (TFA Cocktail) ninhydrin->final Complete repeat->deprotection

Sources

Applications of norleucine in peptide chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Norleucine in Peptide Chemistry

Authored by: A Senior Application Scientist

Abstract

In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for modulating the physicochemical and biological properties of peptides. Among these, L-Norleucine (Nle), a structural isomer of leucine, has emerged as a versatile and powerful tool.[1] This guide provides an in-depth technical overview of the applications of norleucine, focusing on its role as a critical surrogate for methionine and leucine, its impact on peptide stability and structure, and its utility in structure-activity relationship (SAR) studies. We will explore the causality behind its selection in peptide design and provide validated, step-by-step protocols for its incorporation and characterization, aimed at researchers, scientists, and drug development professionals.

Norleucine: Physicochemical Profile and Strategic Advantages

Norleucine (2-aminohexanoic acid) is an acyclic, non-polar amino acid with a linear four-carbon side chain.[2] Its utility in peptide chemistry stems from its structural similarity to two canonical amino acids: methionine (Met) and leucine (Leu). However, subtle differences in its side-chain architecture are the very source of its advantages.

Unlike the branched side chains of leucine and isoleucine, norleucine's side chain is a simple, unbranched butyl group.[3] Crucially, it is isosteric to methionine but lacks the sulfur atom, rendering it resistant to oxidation.[2][4] These features make norleucine an invaluable tool for systematically probing and enhancing peptide function.

Diagram: Structural Comparison of Aliphatic Amino Acids

cluster_0 Canonical Amino Acids cluster_1 Non-Proteinogenic Surrogate Methionine Methionine Leucine Leucine Methionine->Leucine Structural & Functional Comparison Norleucine Norleucine Norleucine->Methionine Isosteric (Non-Oxidizable) Norleucine->Leucine Isomeric (Linear vs. Branched)

Caption: Structural relationships between Norleucine, Methionine, and Leucine.

Table 1: Comparative Physicochemical Properties
PropertyL-NorleucineL-MethionineL-Leucine
Molecular Formula C₆H₁₃NO₂C₅H₁₁NO₂SC₆H₁₃NO₂
Molecular Weight ( g/mol ) 131.17[2]149.21131.17
Side Chain Structure -CH₂CH₂CH₂CH₃ (Linear)-CH₂CH₂SCH₃ (Thioether)-CH₂CH(CH₃)₂ (Branched)
Key Feature Non-oxidizable, linearOxidation-proneBranched, hydrophobic
Hydrophobicity (XLogP3) ~ -1.7[5]~ -1.9~ -1.7[5]

Core Application: Norleucine as a Methionine Surrogate

The single most prevalent application of norleucine is as a replacement for methionine to prevent oxidation. The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (MetO) and subsequently methionine sulfone (MetO₂), particularly under the acidic conditions of peptide cleavage or during long-term storage.[4][6] This oxidation introduces a polar moiety, which can drastically alter peptide conformation, receptor binding, and biological activity, besides creating a heterogeneous final product that is difficult to purify.[7]

Causality of Choice: By substituting methionine with the isosteric norleucine, the peptide's overall size and hydrophobicity are largely preserved, but the site of potential oxidation is eliminated.[4] This ensures the synthesis of a homogenous product with a longer shelf-life and predictable activity, simplifying downstream analysis and application.[4] Peptide analogs with this substitution generally retain biological activity, making it a safe and effective modification.[4]

Case Study: Amyloid-β Peptide in Alzheimer's Disease Research into Alzheimer's disease has leveraged the Met-to-Nle substitution to great effect. The Amyloid-β (Aβ) peptide contains a methionine residue at position 35 (Met35). Studies have shown that oxidation of this residue may play a role in the neurotoxicity of Aβ aggregates. By replacing Met35 with norleucine, researchers demonstrated that the neurotoxic effects of the Aβ peptides were completely negated.[2] This provided critical evidence that the oxidative state of Met35 is a key factor in its pathological function.

Probing Structure-Activity Relationships (SAR)

Norleucine's structural nuances make it an excellent tool for SAR studies, particularly as a surrogate for leucine and isoleucine.

Investigating the Role of Side-Chain Branching

The biological activity of a peptide is often exquisitely sensitive to its conformation, which is dictated by the packing of its amino acid side chains. Leucine and isoleucine possess branched side chains that introduce specific steric constraints. By systematically replacing these residues with the linear-chain norleucine, researchers can dissect the importance of side-chain branching for maintaining the bioactive conformation or for fitting into a receptor's binding pocket.[1] If a Leu-to-Nle substitution results in a significant loss of activity, it strongly implies that the branched nature of the original side chain was critical for function.

Enhancing Proteolytic Stability

As a non-proteinogenic amino acid, norleucine can enhance a peptide's resistance to degradation by endogenous proteases.[8][9] Proteolytic enzymes often have high specificity for canonical L-amino acid sequences. The presence of an unnatural residue like norleucine at or near a cleavage site can disrupt enzyme recognition, thereby increasing the peptide's in vivo half-life—a critical attribute for therapeutic candidates.[8]

Methodologies: Synthesis and Characterization

The successful application of norleucine requires robust protocols for its incorporation and subsequent analysis of the final peptide product.

Diagram: Workflow for Norleucine Peptide Synthesis & Analysis

cluster_spps SPPS Cycle cluster_qc Analysis Suite Start Start: Define Peptide Sequence (with Nle substitution) SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Chemistry Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification Purification via RP-HPLC Cleavage->Purification Analysis Quality Control Analysis Purification->Analysis End Final Product: Pure Nle-Peptide Analysis->End MS Mass Spectrometry (Confirm Identity) Analysis->MS HPLC_QC Analytical RP-HPLC (Assess Purity) Analysis->HPLC_QC Deprotection Fmoc Deprotection (Piperidine) Coupling Coupling: Fmoc-Nle-OH + Reagents Deprotection->Coupling Repeat n times Wash Washing (DMF) Coupling->Wash Repeat n times Wash->Deprotection Repeat n times

Caption: A typical workflow for the synthesis and analysis of norleucine-containing peptides.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-L-Norleucine-OH into a peptide sequence using standard Fmoc/tBu chemistry.[10][11][12]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-L-Norleucine-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or similar

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a suitable reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (2x).

  • Norleucine Coupling:

    • In a separate vial, pre-activate the Fmoc-L-Norleucine-OH (3 eq. relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Rationale: Pre-activation ensures the formation of the active ester, maximizing coupling efficiency, which is crucial for all amino acid additions.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If positive (beads turn blue), recouple for another hour.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (2x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Rationale: The scavengers (e.g., water, TIS, phenol) in the cocktail capture the reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.[13]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Experimental Protocol: Analytical Characterization

A. Purity Assessment by Reversed-Phase HPLC (RP-HPLC) [14]

  • Objective: To determine the purity of the crude peptide and to purify it.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 214 nm or 280 nm.

    • Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

B. Identity Confirmation by Mass Spectrometry (MS) [15][16]

  • Objective: To confirm that the synthesized peptide has the correct molecular weight.

  • Instrumentation: Electrospray Ionization (ESI-MS) or MALDI-TOF mass spectrometer.

  • Procedure:

    • Prepare a dilute solution of the purified peptide.

    • Infuse or inject the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight. A Met-to-Nle substitution results in a mass decrease of 17.04 Da (CH₃S vs. CH₂CH₂CH₃). A Leu-to-Nle substitution results in no mass change.

Conclusion

Norleucine is far more than a simple, unnatural amino acid; it is a precision tool for rational peptide design. Its ability to act as a non-oxidizable isostere of methionine provides a straightforward solution to the pervasive problem of peptide instability, directly leading to more robust and reliable products. Furthermore, its use as a structural probe for branched-chain residues like leucine allows for nuanced SAR studies that can elucidate the steric requirements for biological activity. The combination of enhanced stability, conformational control, and utility in SAR makes norleucine an indispensable component in the toolkit of modern peptide chemists and drug developers.

References

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. LifeTein. [Link]

  • Synthesis of α-carboxyphosphinopeptides derived from norleucine. PubMed. [Link]

  • Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Norleucine - Wikipedia. Wikipedia. [Link]

  • Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. PubMed. [Link]

  • Methionine in proteins: The Cinderella of the proteinogenic amino acids. PubMed Central. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. California Institute of Technology. [Link]

  • EP0401254B1 - Methods for controlling norleucine content in polypeptides.
  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Springer. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

Sources

A Technical Guide to the Multifunctional Role of the Formyl Group in N-formyl-L-norleucine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

N-formyl-L-norleucine stands as a compelling molecular entity, not merely as a synthetic amino acid derivative, but as a powerful tool whose utility is fundamentally dictated by a single, small functional moiety: the N-terminal formyl group. This guide delineates the dual, critical functions of this formyl group. Firstly, it acts as a potent bioactive pharmacophore, conferring high-affinity agonism for the Formyl Peptide Receptor (FPR) family, thereby initiating innate immune responses. This function positions N-formyl-L-norleucine and its peptide derivatives as crucial probes for studying inflammation and as potential therapeutic modulators. Secondly, the formyl group serves as a versatile and orthogonal protecting group in solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide architectures. This document provides an in-depth exploration of these functions, supported by mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in their practical applications.

Part 1: The Formyl Group as a Bioactive Pharmacophore: Agonism of Formyl Peptide Receptors (FPRs)

The most profound function of the formyl group in N-formyl-L-norleucine is its ability to mimic prokaryotic and mitochondrial proteins, thereby engaging a critical component of the innate immune system: the Formyl Peptide Receptors (FPRs).

Mechanism of Action: A Molecular Trigger for Innate Immunity

N-formylated peptides function as Pathogen-Associated Molecular Patterns (PAMPs) when derived from bacteria and as Damage-Associated Molecular Patterns (DAMPs) when released from damaged mitochondria.[1][2] The immune system has evolved to recognize these structures as danger signals through the FPR family, a group of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes like neutrophils and macrophages.[3][4] In humans, this family consists of three main isoforms: FPR1, FPR2, and FPR3.[3]

The N-formyl group is the paramount structural feature for receptor recognition and activation.[5] Peptides lacking this modification show a reduction in potency by several orders of magnitude.[5] Upon binding, the formyl group's oxygen atom forms crucial hydrogen bonds within the receptor's binding pocket. Specifically, in FPR1, residues such as Arginine 201 (R201) and Arginine 205 (R205) are critical for interacting with the N-formyl moiety, anchoring the ligand and initiating a conformational change in the receptor.[6]

This activation triggers a canonical GPCR signaling cascade:

  • G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G protein (primarily Gαi).

  • Subunit Dissociation: The G protein dissociates into its Gαi and Gβγ subunits.

  • Downstream Signaling: These subunits activate multiple downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). This leads to an increase in intracellular calcium (Ca²⁺) and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7]

  • Cellular Response: The ultimate physiological outcomes are chemotaxis (directed cell migration toward the peptide source), degranulation (release of antimicrobial agents), and the production of reactive oxygen species (ROS) to combat pathogens.[8]

Visualization: FPR1 Signaling Cascade

The following diagram illustrates the key signaling events following the activation of FPR1 by an N-formylated peptide ligand.

FPR1_Signaling cluster_membrane Plasma Membrane FPR1 FPR1 Receptor G_protein Gαiβγ (GDP-bound) FPR1->G_protein activates G_alpha Gαi (GTP) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves PI3K PI3K MAPK MAPK Cascade (ERK1/2) PI3K->MAPK activates Ligand N-formyl-L-norleucine Ligand->FPR1 binds G_betagamma->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis MAPK->Chemotaxis ROS ROS Production MAPK->ROS

Caption: FPR1 signaling pathway initiated by N-formyl peptide binding.

Structure-Activity and Quantitative Data

The choice of amino acid at the N-terminus influences receptor affinity, though the formyl group remains the primary determinant. Norleucine (Nle) is an isomer of leucine and is often used in peptide chemistry as a non-oxidizable isostere for methionine (Met).[9][10] Early studies demonstrated that replacing methionine with norleucine in the prototypical chemoattractant fMet-Leu-Phe resulted in only a slight impairment of biological potency, highlighting its effectiveness as a substitute.[5]

The following table summarizes key binding and activity data for N-formyl-norleucine-containing peptides and related compounds.

CompoundReceptor/SystemAssay TypeValue (Molar)Reference
[³H]fNle-Leu-Phe-PheRabbit NeutrophilsRadioligand BindingKd = 1.5 x 10⁻⁹ M[5][11]
fNle-Leu-Phe-Nle-Tyr-Lys (Photo-label)Human NeutrophilsRadioligand BindingKD = 1.9 x 10⁻⁹ M[12]
fMet-Leu-Phe (fMLP)Human NeutrophilsChemotaxisED₅₀ = 7.0 x 10⁻¹¹ M[5]
fMet-Leu-Phe (fMLP)Human NeutrophilsLysosomal Enzyme ReleaseED₅₀ = 3.2 x 10⁻¹⁰ M[5]
fMet-Leu-Phe (fMLP)Human FPR1Radioligand BindingKd ≈ 1 x 10⁻⁹ M[13]

Kd: Dissociation Constant; ED₅₀: Half maximal effective concentration.

Experimental Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

This protocol describes a standard method for quantifying the chemotactic response of isolated human neutrophils to N-formyl-L-norleucine.

1. Materials:

  • Transwell inserts with 3-5 µm pore size polycarbonate membranes.[14]

  • 24-well companion plates.

  • Human neutrophils isolated from fresh whole blood (e.g., via Ficoll-Paque density gradient centrifugation).

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemoattractant: N-formyl-L-norleucine stock solution (10 mM in DMSO), serially diluted in Assay Medium to desired concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).

  • Positive Control: fMLP (10 nM).

  • Negative Control: Assay Medium only.

  • Staining Solution: Diff-Quik or similar.

  • Microscope with imaging software.

2. Procedure:

  • Prepare Plates: Add 600 µL of chemoattractant dilutions, positive control, or negative control to the lower wells of the 24-well plate.

  • Prepare Cells: Resuspend isolated neutrophils in Assay Medium to a final concentration of 2 x 10⁶ cells/mL.

  • Cell Seeding: Place the Transwell inserts into the wells. Add 100 µL of the neutrophil suspension (200,000 cells) to the top chamber of each insert.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Stop Migration: Remove the inserts from the wells. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fix and Stain: Fix the inserts in methanol for 1 minute, then stain the migrated cells on the underside of the membrane using the staining solution.

  • Quantification:

    • Allow the membranes to air dry completely.

    • Using a light microscope at 20x or 40x magnification, count the number of stained, migrated cells in 3-5 random high-power fields for each membrane.

    • Calculate the average number of migrated cells per field.

    • Plot the average cell count against the log concentration of N-formyl-L-norleucine to generate a dose-response curve and determine the EC₅₀.

Part 2: The Formyl Group as a Synthetic Tool in Peptide Chemistry

Beyond its biological role, the formyl group is a valuable asset in the chemical synthesis of peptides, where it functions as a temporary protecting group for the α-amino terminus (Nα).

Properties and Orthogonality

The utility of a protecting group is defined by its ease of introduction, stability under various reaction conditions, and selective removal without disturbing other protecting groups—a concept known as orthogonality .[8][15] The formyl group excels in this regard:

  • Small Size: It is one of the smallest amino-protecting groups, minimizing steric hindrance during coupling reactions, which is particularly advantageous in the synthesis of complex or sterically crowded peptides.[8]

  • Stability: The Nα-formyl group is stable to the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tert-butoxycarbonyl (Boc) groups and resin linkers.[8][16]

  • Orthogonality: It is also stable to the mild basic conditions (e.g., piperidine in DMF) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8] This makes the formyl group orthogonal to the two most common strategies in solid-phase peptide synthesis (SPPS).

This unique stability profile allows for synthetic schemes where the N-terminus remains formylated after the peptide is fully assembled and cleaved from the resin, which is ideal for producing bioactive N-formyl peptides. It can also be used to protect the side-chain of lysine or the indole nitrogen of tryptophan.[8][11]

Visualization: Orthogonal Protection Strategy in SPPS

This workflow demonstrates the use of an N-terminal formyl group in a standard Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin-bound Peptide (Fmoc-AA...-Resin) Fmoc_Deprotect 1. Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash Fmoc_Deprotect->Wash1 Couple 2. Couple next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat steps 1-2 for all residues Wash2->Repeat Final_Fmoc_Deprotect 3. Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotect Wash3 Wash Final_Fmoc_Deprotect->Wash3 Formylation 4. On-Resin N-terminal Formylation (Formic Acid/DCC) Wash3->Formylation Wash4 Wash Formylation->Wash4 Cleavage 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash4->Cleavage Final_Product Final Product: For-AA...-OH (N-formyl peptide) Cleavage->Final_Product

Caption: Workflow for SPPS incorporating on-resin N-terminal formylation.

Experimental Protocol: On-Resin N-Terminal Formylation

This protocol provides a method for formylating the free N-terminus of a peptide chain while it is still attached to the solid-phase resin.

1. Materials:

  • Peptidyl-resin with a free N-terminal amine (post-final Fmoc deprotection).

  • Formic Acid (≥95%).

  • N,N'-Dicyclohexylcarbodiimide (DCC).

  • Anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Dimethylformamide (DMF).

  • Diisopropylethylamine (DIPEA).

  • Reaction vessel for SPPS.

2. Procedure:

  • Prepare Formylating Reagent:

    • In a separate flask, dissolve DCC (2.0 eq relative to formic acid) in anhydrous diethyl ether at 0°C (ice bath).

    • Slowly add formic acid (10 eq relative to resin substitution) to the DCC solution.

    • Stir the mixture at 0°C for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the mixture to remove the DCU precipitate. The filtrate contains the activated formic acid. Caution: DCC is a potent allergen. Handle with appropriate personal protective equipment.

  • Swell the Resin: Swell the peptidyl-resin in DMF for 20-30 minutes in the reaction vessel. Drain the DMF.

  • Formylation Reaction:

    • Add the prepared formylating reagent to the swollen resin.

    • Add DIPEA (1.0 eq relative to resin substitution) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours or at 4°C overnight for higher efficiency.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test). A negative result (yellow beads) indicates complete formylation.

    • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage: The N-formylated peptide can now be cleaved from the resin using a standard TFA-based cleavage cocktail. The formyl group will remain intact.

Part 3: Synthesis and Characterization of N-formyl-L-norleucine

The direct synthesis of N-formyl-L-norleucine is a straightforward and efficient process, typically achieved by direct formylation of the parent amino acid.

Synthetic Strategy and Workflow

The most common method involves the in-situ generation of a mixed anhydride, acetic formic anhydride, which acts as a potent formylating agent.[12]

Synthesis_Workflow Reactants Reactants: - L-Norleucine - Formic Acid - Acetic Anhydride Reaction Reaction (0°C to RT) Reactants->Reaction Quench Quench (Water) Reaction->Quench Evaporation Solvent Removal (Rotary Evaporation) Quench->Evaporation Crude Crude Product (White Residue) Evaporation->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure N-formyl-L-norleucine Purification->Final

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Fmoc-Nle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Norleucine in Peptide Synthesis

In the field of peptide therapeutics and design, the incorporation of non-canonical amino acids is a critical strategy for enhancing biological activity, improving metabolic stability, and modulating pharmacokinetic profiles.[1] Norleucine (Nle), an isomer of leucine, serves as a valuable non-canonical building block.[2] Structurally, it is an analog of methionine where the sulfur atom of the thioether side chain is replaced by a methylene group.[3] This substitution is particularly strategic as it renders the residue resistant to oxidation, a common degradation pathway for methionine-containing peptides, without significantly altering the side chain's steric profile.[4][5] The use of Fmoc-Nle-OH allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.

This guide provides a comprehensive, field-proven protocol for the incorporation of Fmoc-Nle-OH into synthetic peptides, detailing the underlying chemical principles, step-by-step procedures, and critical validation checkpoints.

The Building Block: Properties of Fmoc-Nle-OH

Fmoc-Nle-OH (N-α-9-fluorenylmethoxycarbonyl-L-norleucine) is a white, crystalline powder readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF).[6][7] Its key feature is the aliphatic, unbranched four-carbon side chain, which is chemically inert. Unlike residues such as Cys, Met, or Trp, the norleucine side chain requires no orthogonal protecting group, simplifying the synthesis strategy and eliminating potential side reactions associated with protecting group removal.[8]

Key Characteristics:

  • Molecular Formula: C₂₁H₂₃NO₄[7]

  • Molecular Weight: 353.42 g/mol [7]

  • Appearance: White to off-white powder[6]

  • Purity: Typically >98% by HPLC[7]

The Workflow: Fmoc-SPPS for Nle-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[9][10] The Fmoc/tBu strategy is predominant, utilizing the base-labile Fmoc group for Nα-terminal protection and acid-labile groups for side-chain protection.[11]

The synthesis of an Nle-containing peptide follows the standard, cyclical SPPS workflow. The inert nature of the Nle side chain means no special precautions are needed during its coupling cycle beyond standard practices for sterically average amino acids.

SPPS_Workflow Figure 1. General Fmoc-SPPS Workflow cluster_resin Peptide-Resin cluster_cycle Iterative Synthesis Cycle Resin Start: Resin with Linker (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Nle-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor 3. Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA-based Cocktail) Monitor->Cleavage Final Cycle Complete Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Figure 1. General Fmoc-SPPS Workflow.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide containing a norleucine residue on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/Concentration
Rink Amide MBHA ResinSolid support for peptide amide100-200 mesh, ~0.4-0.7 mmol/g loading
Fmoc-Nle-OHNorleucine building block>98% Purity
Other Fmoc-AA-OHOther amino acids in sequenceSynthesis Grade
N,N-Dimethylformamide (DMF)Primary solventPeptide synthesis grade
Dichloromethane (DCM)Solvent for washingACS grade or higher
PiperidineFmoc deprotection agentReagent grade
HBTU/HATUCoupling activator>99% Purity
DIPEA (DIPEA)Activation basePeptide synthesis grade
Trifluoroacetic Acid (TFA)Cleavage & deprotectionReagent grade, >99%
Triisopropylsilane (TIS)Cation scavengerReagent grade, >98%
1,3-Dimethoxybenzene (DMB)Scavenger for Rink AmideReagent grade, >99%
Diethyl Ether (cold)Peptide precipitationACS grade
Step-by-Step Synthesis Cycle for Fmoc-Nle-OH Incorporation

This procedure assumes a 0.1 mmol synthesis scale.

Step 1: Resin Preparation (Swelling)

  • Place the Rink Amide resin (e.g., 250 mg, 0.4 mmol/g loading) into a fritted reaction vessel.[12]

  • Add DMF (approx. 5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[13]

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection (If starting with pre-loaded resin)

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.[14]

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[15]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Fmoc-Nle-OH Activation and Coupling Causality: The carboxyl group of Fmoc-Nle-OH must be activated to form a reactive intermediate that readily couples with the free N-terminal amine on the peptide-resin.[10][16] HBTU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OBt-ester, facilitating efficient peptide bond formation.[17]

  • In a separate vial, dissolve Fmoc-Nle-OH (3-4 equivalents, e.g., 0.3-0.4 mmol) and HBTU (0.95 eq. relative to the amino acid) in DMF.

  • Add DIPEA (2 eq. relative to the amino acid) to the solution.[1]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated Fmoc-Nle-OH solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

Step 4: Post-Coupling Wash

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

Step 5: Monitoring Coupling Completion (The Kaiser Test) Trustworthiness: The Kaiser test is a critical self-validating step. It qualitatively detects free primary amines on the resin.[18] A negative result (colorless/yellow beads) confirms that the coupling reaction has gone to completion, ensuring the integrity of the final peptide sequence.[19][20]

Kaiser_Test_Decision Figure 2. Decision Workflow for Coupling Monitoring Start Perform Kaiser Test on resin sample Result Observe Bead Color Start->Result Positive Positive (Blue Beads) Incomplete Coupling Result->Positive Blue Negative Negative (Yellow Beads) Complete Coupling Result->Negative Yellow/Colorless Recouple Recouple: Repeat Step 3 Positive->Recouple Proceed Proceed to next cycle: Fmoc Deprotection Negative->Proceed

Caption: Figure 2. Decision Workflow for Coupling Monitoring.

  • Take a small sample of resin beads (10-15) and place them in a small glass test tube.

  • Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[19]

  • Heat the tube at 110°C for 5 minutes.[19]

  • Observe the color:

    • Intense Blue Beads/Solution: Incomplete coupling. Recouple by repeating Steps 3 and 4.

    • Yellow/Colorless Beads: Complete coupling. Proceed to the deprotection step for the next amino acid in the sequence.

Repeat the cycle (Deprotection -> Wash -> Coupling -> Wash -> Monitor) for each subsequent amino acid until the full peptide sequence is assembled.

Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is required to cleave the bond linking the completed peptide to the resin and to simultaneously remove any acid-labile side-chain protecting groups.[8] Scavengers like TIS are essential to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing them from causing unwanted modifications to sensitive residues like Trp or Met.[21] For Rink Amide resins, 1,3-dimethoxybenzene (DMB) is specifically added to prevent the formation of a C-terminal N-alkylated amide byproduct that can arise from linker decomposition.[8][22]

Protocol:

  • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[23]

  • Prepare a fresh cleavage cocktail. For a standard peptide synthesized on Rink Amide resin, "Reagent I" or a similar mixture is effective:

    • Cleavage Cocktail (10 mL): 9.25 mL TFA, 0.25 mL TIS, 0.5 mL 1,3-Dimethoxybenzene (DMB).[8]

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[24]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[9][25][26] A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.[27]

  • Analysis: The purity of the final product is assessed by analytical HPLC, and its molecular weight is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[28]

Conclusion

Incorporating Fmoc-Nle-OH into synthetic peptides is a straightforward process that follows standard Fmoc-SPPS protocols. Its key advantage lies in the inert nature of the norleucine side chain, which simplifies the synthesis by obviating the need for a side-chain protecting group. This makes Nle an excellent, oxidation-resistant substitute for methionine, enhancing the stability of the final peptide product. By adhering to the detailed protocols and implementing crucial in-process controls like the Kaiser test, researchers can reliably synthesize high-quality, norleucine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]

  • GE Healthcare. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–49. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Riddell, F. G., & Naider, F. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 30(4), 515–521. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. Retrieved from [Link]

  • AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1888–1897. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • Organic Letters. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Wang, C., et al. (2020). A novel series of metazoan L/D peptide isomerases. Journal of Biological Chemistry, 295(2), 487–497. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

  • Schenck, C. V., et al. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biochemistry, 41(48), 14317–14324. Retrieved from [Link]

  • Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(9), 2049–2059. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Department of Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of N-formyl-L-norleucine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-formyl-L-norleucine in Peptide Chemistry

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among these, N-formylated amino acids hold particular significance. The N-formyl group is a key molecular signature, recognized by the immune system as a pathogen-associated molecular pattern (PAMP), characteristic of proteins synthesized by bacteria and mitochondria.[2] This recognition is primarily mediated by formyl peptide receptors (FPRs), which play a crucial role in initiating inflammatory responses.[3]

Norleucine, an isomer of leucine, serves as a valuable substitute for methionine. Its unbranched, hydrophobic side chain can probe protein-receptor interactions, and its resistance to oxidation offers a significant advantage over methionine, which is prone to oxidation to the corresponding sulfoxide. The combination of N-formylation and the unique properties of norleucine makes N-formyl-L-norleucine (fNle) a compelling building block for synthesizing novel peptide-based therapeutics, particularly those targeting FPRs for immunomodulatory applications or as chemoattractants.

This guide provides a comprehensive overview of the methodologies for incorporating N-formyl-L-norleucine into peptide sequences, with a focus on solid-phase peptide synthesis (SPPS). We will delve into two primary strategies: the use of a pre-synthesized Fmoc-N-formyl-L-norleucine building block and post-synthetic, on-resin N-terminal formylation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols.

Strategic Considerations: Choosing Your Synthetic Pathway

The choice of methodology for incorporating fNle depends on its desired position within the peptide sequence and the overall synthetic strategy. Two principal approaches are available:

  • Incorporation of a Pre-synthesized Fmoc-N-formyl-L-norleucine Building Block: This is the method of choice when fNle is required at an internal position within the peptide sequence. It involves the synthesis of the N-α-Fmoc, N-α-formyl-L-norleucine monomer prior to its incorporation during standard SPPS cycles.

  • On-Resin N-terminal Formylation: This approach is applicable when the N-formyl group is desired only at the N-terminus of the peptide. The peptide is first synthesized using standard Fmoc-SPPS with L-norleucine as the N-terminal residue. Following the final deprotection of the N-terminal Fmoc group, a formylating agent is introduced to modify the free amine of norleucine directly on the solid support.[4][5][6]

Comparative Analysis of Synthetic Strategies
FeaturePre-synthesized Fmoc-fNle Building BlockOn-Resin N-terminal Formylation
Positional Flexibility Internal and N-terminal positionsN-terminal position only
Synthesis of Monomer Requires separate synthesis and purification of the building blockNot required
SPPS Complexity Standard coupling cycles, but may require optimized conditions for the sterically hindered fNleRequires an additional on-resin reaction step after peptide assembly
Potential for Side Reactions Risk of racemization during monomer synthesis and couplingPotential for incomplete formylation or side reactions with other nucleophilic side chains if not properly protected
Overall Yield Dependent on the efficiency of monomer synthesis and couplingGenerally high, with efficient on-resin formylation protocols available[7]
Purity of Final Peptide Potential for diastereomeric impurities if racemization occursPotential for unformylated peptide impurities

Part 1: Synthesis of Fmoc-N-formyl-L-norleucine Building Block

The synthesis of the Fmoc-N-formyl-L-norleucine building block is a critical prerequisite for its incorporation into a peptide sequence. A common and effective method involves the formylation of L-norleucine followed by the protection of the α-amino group with Fmoc-OSu.

Protocol 1: Synthesis of N-formyl-L-norleucine

This protocol is adapted from the formylation of other amino acids using a mixture of formic acid and acetic anhydride.

Materials:

  • L-norleucine

  • Formic acid (≥95%)

  • Acetic anhydride (≥98%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend L-norleucine (1.0 eq) in formic acid (approximately 3-5 mL per gram of L-norleucine).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise to the cooled suspension, maintaining a low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is then subjected to a work-up procedure, typically involving partitioning between ethyl acetate and water. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield crude N-formyl-L-norleucine.

  • The crude product is purified by recrystallization to obtain N-formyl-L-norleucine of high purity.

Protocol 2: Synthesis of Fmoc-N-formyl-L-norleucine

Materials:

  • N-formyl-L-norleucine (from Protocol 1)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve N-formyl-L-norleucine (1.0 eq) in a 10% solution of sodium bicarbonate in water.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Add the Fmoc-OSu solution to the N-formyl-L-norleucine solution and stir the mixture at room temperature overnight.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the Fmoc-N-formyl-L-norleucine to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-formyl-L-norleucine

Strategy A: Incorporation using the Fmoc-N-formyl-L-norleucine Building Block

This strategy follows the standard Fmoc-SPPS workflow. However, due to the potential steric hindrance of the N-formyl group, optimized coupling conditions are recommended to ensure high coupling efficiency and minimize racemization.

SPPS_Workflow_fNle_Building_Block Start Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling_AA Couple Standard Fmoc-Amino Acids Wash1->Coupling_AA Wash2 Wash with DMF Coupling_AA->Wash2 Repeat_Cycle Repeat Cycle for Subsequent Amino Acids Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Couple_fNle Couple Fmoc-fNle-OH (Optimized Conditions) Repeat_Cycle->Couple_fNle No, at fNle position Wash3 Wash with DMF Couple_fNle->Wash3 Final_Deprotection Final N-terminal Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Peptide Characterization->End

Caption: SPPS workflow using a pre-synthesized Fmoc-fNle-OH building block.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-formyl-L-norleucine (3-5 equivalents)

  • Coupling reagent: HATU (2.9 equivalents) or PyBOP (3 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (6 equivalents)

  • Solvent: N,N-dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swelled in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed using 20% piperidine in DMF.

  • Pre-activation: In a separate vial, dissolve Fmoc-N-formyl-L-norleucine, the coupling reagent (HATU or PyBOP), and DIPEA in DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[8]

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction. The Kaiser test will be negative due to the formylated amine. The bromophenol blue test can be used as an alternative.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Double Coupling (Optional): If monitoring indicates incomplete coupling, a second coupling can be performed.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagents: HATU and PyBOP are highly efficient coupling reagents recommended for sterically hindered amino acids, such as N-methylated or, in this case, N-formylated residues.[8] They promote rapid formation of the activated ester, which can enhance coupling yields and reduce the risk of racemization.

  • Pre-activation: Pre-activating the amino acid before adding it to the resin can improve coupling efficiency, especially for difficult couplings.[9]

  • Extended Coupling Time: A longer coupling time may be necessary to overcome the steric hindrance of the N-formyl group and ensure complete reaction.

Strategy B: On-Resin N-terminal Formylation

This strategy is simpler if fNle is only required at the N-terminus, as it circumvents the need to synthesize the formylated building block.

SPPS_Workflow_On_Resin_Formylation Start Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Start->Swell SPPS_Cycle Standard Fmoc-SPPS Cycles (up to penultimate residue) Swell->SPPS_Cycle Couple_Nle Couple Fmoc-L-norleucine SPPS_Cycle->Couple_Nle Final_Deprotection Final N-terminal Fmoc Deprotection Couple_Nle->Final_Deprotection Wash1 Wash with DMF Final_Deprotection->Wash1 Formylation On-Resin Formylation (e.g., Formic Acid/DCC) Wash1->Formylation Wash2 Wash with DMF and DCM Formylation->Wash2 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Peptide Characterization->End

Caption: SPPS workflow with on-resin N-terminal formylation.

This protocol is effective and uses readily available reagents.[4][5][6]

Materials:

  • Fully assembled peptide-resin with a free N-terminal L-norleucine

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation of Formylating Reagent:

    • In a separate flask, mix formic acid (e.g., 25 mmol) with DCC (e.g., 12.5 mmol) in diethyl ether.

    • Incubate the mixture at 0 °C for 4 hours.

    • Filter the solution to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate by rotary evaporation.

  • On-Resin Formylation:

    • Add the prepared formylating solution to the peptide-resin in DMF.

    • Add DIPEA (e.g., 0.12 mmol).

    • Keep the reaction at 4 °C overnight.[4][6]

  • Monitoring and Washing:

    • Monitor the completion of the reaction using the Kaiser test (should be negative).

    • Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol using a TFA cocktail.

Causality Behind Experimental Choices:

  • Pre-activation of Formic Acid: Formic acid itself is not reactive enough for efficient formylation. Activation with DCC forms a more reactive intermediate, facilitating the acylation of the N-terminal amine.[4]

  • Low Temperature Reaction: Performing the formylation at 4 °C is crucial to prevent the decomposition of formic acid and minimize potential side reactions.[4][6]

Part 3: Characterization and Quality Control

Thorough characterization of the final peptide is essential to confirm the successful incorporation of N-formyl-L-norleucine and to assess the purity of the product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for purifying the crude peptide and determining its purity. The introduction of the N-formyl group will typically increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-formylated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.

  • Expected Mass Shift: The incorporation of an N-formyl group adds 28.0104 Da (mass of CO) to the peptide. The mass of the N-formyl-L-norleucine residue is approximately 159.19 g/mol .

  • Tandem MS (MS/MS) for Sequence Verification: Fragmentation analysis can confirm the location of the fNle residue. In collision-induced dissociation (CID), the formyl group is generally stable. The fragmentation pattern will show the characteristic b- and y-ions, with the mass of the fNle residue accounted for in the fragment series.[10] The N-terminal fragment containing fNle will show a mass increase of 28 Da compared to the corresponding fragment with a free amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can definitively confirm the presence of the N-formyl group.[11]

  • ¹H NMR: The proton of the formyl group typically appears as a distinct singlet in the downfield region of the spectrum, usually between 8.0 and 8.5 ppm.

  • ¹³C NMR: The carbon of the formyl group will have a characteristic chemical shift in the range of 160-165 ppm.

  • 2D NMR (e.g., HSQC, HMBC): These experiments can be used to confirm the connectivity between the formyl proton/carbon and the α-proton/carbon of the norleucine residue.

Part 4: Troubleshooting and Field-Proven Insights

Challenge 1: Incomplete Coupling of Fmoc-fNle-OH
  • Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence lacking fNle.

  • Cause: Steric hindrance from the N-formyl group impeding the coupling reaction.

  • Solution:

    • Use a more potent coupling reagent: Switch to HATU or PyBOP if not already in use.[8]

    • Increase equivalents: Use a higher excess of the Fmoc-fNle-OH building block and coupling reagents (e.g., 5 equivalents).

    • Double couple: Perform the coupling step twice to drive the reaction to completion.

    • Increase coupling time: Extend the coupling time to 4-6 hours.

Challenge 2: Racemization of fNle during Coupling
  • Symptom: HPLC analysis of the purified peptide shows a shoulder peak or a second peak with the same mass, corresponding to the D-fNle diastereomer.

  • Cause: The activated carboxyl group can form an oxazolone intermediate, which is prone to racemization under basic conditions.[12] This risk is elevated with prolonged activation times.

  • Solution:

    • Use racemization-suppressing additives: Ensure that additives like HOAt or OxymaPure are used with carbodiimide-based coupling reagents.[12]

    • Use a less basic amine: Substitute DIPEA with a more sterically hindered and less nucleophilic base like 2,4,6-collidine.[13]

    • Minimize pre-activation time: Do not let the activated amino acid solution stand for an extended period before adding it to the resin.[12]

Challenge 3: Incomplete On-Resin N-terminal Formylation
  • Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to the non-formylated peptide (28 Da less than the target mass).

  • Cause: Insufficiently reactive formylating agent or incomplete reaction.

  • Solution:

    • Ensure fresh formylating reagent: Prepare the formic acid/DCC solution fresh before use.

    • Increase reaction time or temperature: While low temperature is generally recommended, a slight increase in temperature or a longer reaction time may be necessary for difficult sequences. Alternatively, a more reactive formylating agent like 4-nitrophenyl formate can be used, which can achieve high formylation degrees in a shorter time.[14]

    • Repeat the formylation step: If the reaction is incomplete, the formylation step can be repeated.

Conclusion

The successful incorporation of N-formyl-L-norleucine into peptide sequences opens up exciting avenues for the development of novel peptide therapeutics and research tools. By understanding the underlying chemistry and carefully selecting the synthetic strategy—either through a pre-synthesized building block or via on-resin modification—researchers can efficiently produce these valuable molecules. The detailed protocols and troubleshooting guide provided herein are designed to serve as a robust resource for scientists, ensuring high yields and purity in the synthesis of fNle-containing peptides. As with any complex synthesis, meticulous execution and thorough analytical characterization are paramount to success.

References

  • Creative Proteomics. (n.d.). Proteomics Analysis of Formylation.
  • GenCefe Biotech. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
  • Palasek, S., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Subiros-Funosas, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
  • BenchChem. (2025). Preventing racemization during N-methylated amino acid coupling.
  • BenchChem. (2025). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sudarshan, N. S., et al. (2009).
  • Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164.
  • Vaskevich, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7552.
  • Z-P., et al. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. Journal of Peptide Science, 23(5), 410-415.
  • ResearchGate. (n.d.). Synthesis of N-formylated peptide: (a) Fmoc deprotection of preloaded....
  • Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571.
  • Luan, B., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02031-22.
  • Juhas, M., et al. (2022). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 17(1), 185-192.
  • Kim, J-H., et al. (2020). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 295(41), 14046-14055.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
  • Broer, R., et al. (2020). Peptide fragmentation patterns in mass spectrometry. Methods in Molecular Biology, 2141, 125-136.
  • Pham, T. L., & Thomas, F. (2023).
  • Adamo, A., et al. (2021). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. Journal of the American Chemical Society, 143(3), 1596-1607.
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  • Sangeetha, S. B., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. International Journal of Recent Technology and Engineering, 8(4), 5693-5698.
  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12467.
  • Mitu, O., et al. (2021). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 26(20), 6296.
  • Waki, M., & Meienhofer, J. (1977). The Use of N-Formylamino Acids in Peptide Synthesis. The Journal of Organic Chemistry, 42(11), 2019-2020.
  • Payne, A. D., et al. (2022). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. ChemRxiv.
  • Le, J., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Cellular and Molecular Life Sciences, 77(12), 2269-2295.
  • Albericio, F., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2747-2761.
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Application Notes and Protocols: A Guide to the Use of N-formyl-L-norleucine in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Dynamics with N-formyl-L-norleucine

In the intricate world of cellular biology, understanding the dynamics of protein synthesis and metabolic pathways is paramount for deciphering disease mechanisms and developing novel therapeutics. N-formyl-L-norleucine, a synthetic amino acid analogue, has emerged as a powerful tool for researchers in these fields. This document provides a comprehensive guide to its application, detailing the underlying scientific principles, step-by-step protocols for its use in metabolic labeling, and methods for the subsequent analysis of labeled proteins.

N-formyl-L-norleucine is a structural mimic of N-formylmethionine (fMet), the initiating amino acid in bacterial and mitochondrial protein synthesis.[1][2][3] This unique feature of prokaryotic and organellar translation provides a window of opportunity for selectively tagging and studying newly synthesized proteins in these systems. By introducing N-formyl-L-norleucine to cells, researchers can effectively hijack the translational machinery, leading to its incorporation into nascent polypeptide chains. This "metabolic labeling" endows the newly synthesized proteins with a unique chemical signature that can be exploited for their identification, visualization, and quantification.[4][5][6][7]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of N-formyl-L-norleucine in their metabolic pathway studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Scientific Principles: The "Why" Behind the "How"

The utility of N-formyl-L-norleucine as a metabolic probe is rooted in two key biological principles: its role as an N-formylmethionine analogue and the broader concept of metabolic labeling with non-canonical amino acids.

1. A Trojan Horse in Protein Synthesis:

In bacteria and mitochondria, protein synthesis is initiated by a special tRNA that carries N-formylmethionine (fMet).[1][2][3][8] The formyl group on the alpha-amino group of methionine is crucial for the initiation of translation in these systems, but it is absent in the cytosolic protein synthesis of eukaryotes.[3] N-formyl-L-norleucine, being structurally similar to fMet, is recognized by the translational machinery and incorporated at the N-terminus of newly synthesized proteins in bacteria and mitochondria. Norleucine itself is an isomer of leucine and has been shown to act as a surrogate for methionine in various biological systems.[9][10][11] This specific incorporation allows for the selective labeling of proteins synthesized within a defined time window.

2. Metabolic Labeling: A Window into the Proteome:

Metabolic labeling is a powerful technique that involves introducing a "tagged" molecule, such as a modified amino acid, into a biological system.[5][6][7] The cell's own metabolic machinery then incorporates this tag into newly synthesized biomolecules.[7] This approach provides a non-invasive way to study dynamic cellular processes like protein synthesis, turnover, and localization.[5][7] The use of non-canonical amino acids, like N-formyl-L-norleucine, allows for the introduction of unique chemical functionalities that are absent in the natural proteome, enabling selective detection and analysis.[4]

Applications in Metabolic Research

The unique properties of N-formyl-L-norleucine open up a range of applications in metabolic pathway studies:

  • Monitoring Bacterial and Mitochondrial Protein Synthesis: Directly measure the rate of de novo protein synthesis in bacteria or mitochondria under different physiological or pathological conditions.

  • Identifying Novel Antibacterial Targets: By tracking the effects of drug candidates on bacterial protein synthesis, N-formyl-L-norleucine can be used to screen for and characterize new antibiotics.

  • Investigating Mitochondrial Dysfunction: Study the impact of cellular stress, toxins, or genetic mutations on mitochondrial protein synthesis, providing insights into diseases such as neurodegenerative disorders and metabolic syndromes.

  • Probing Host-Pathogen Interactions: Differentiate between bacterial and host cell protein synthesis during infection to understand the metabolic interplay between pathogen and host.

  • Chemoattractant Studies: N-formyl peptides are known to be potent chemoattractants for immune cells through their interaction with N-formyl peptide receptors (FPRs).[12][13][14][15][16] Peptides containing N-formyl-L-norleucine can be synthesized and used to study the signaling pathways and cellular responses mediated by these receptors.

Experimental Protocols

The following protocols provide a framework for the use of N-formyl-L-norleucine in metabolic labeling experiments. It is crucial to optimize parameters such as concentration and incubation time for each specific cell type and experimental condition.

Protocol 1: Metabolic Labeling of Bacterial Cultures

This protocol describes the labeling of newly synthesized proteins in a bacterial culture.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., LB, M9 minimal medium)

  • N-formyl-L-norleucine stock solution (100 mM in DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Labeling: Add N-formyl-L-norleucine to the culture to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Incubation: Continue to incubate the culture for a desired period (e.g., 30 minutes to 4 hours), depending on the desired labeling window.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove unincorporated N-formyl-L-norleucine.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, bead beating).

  • Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Downstream Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Metabolic Labeling of Mitochondrial Proteins in Mammalian Cells

This protocol outlines the labeling of newly synthesized mitochondrial proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • N-formyl-L-norleucine stock solution (100 mM in DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Mitochondria isolation kit

  • Lysis buffer with protease inhibitors

  • Protein quantification assay

Procedure:

  • Cell Culture: Plate mammalian cells and grow to a desired confluency (typically 70-80%).

  • Labeling: Replace the culture medium with fresh medium containing N-formyl-L-norleucine at a final concentration of 50-500 µM. The optimal concentration should be determined through a dose-response experiment.

  • Incubation: Incubate the cells for a desired period (e.g., 2 to 24 hours).

  • Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.

  • Mitochondria Isolation: Isolate mitochondria from the harvested cells using a commercial mitochondria isolation kit or a standard differential centrifugation protocol. This step is crucial for enriching the labeled mitochondrial proteins.

  • Mitochondrial Lysis: Lyse the isolated mitochondria using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial lysate.

  • Downstream Analysis: The labeled mitochondrial proteins are now ready for further analysis.

Visualization and Data Presentation

Experimental Workflow for Metabolic Labeling

MetabolicLabelingWorkflow cluster_preparation Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis start Start with Cell Culture (Bacterial or Mammalian) add_nfln Add N-formyl-L-norleucine start->add_nfln Growth to log phase incubation Incubate for Defined Period add_nfln->incubation harvest Harvest Cells incubation->harvest wash Wash Cells harvest->wash lyse Cell Lysis wash->lyse quantify Protein Quantification lyse->quantify downstream Downstream Analysis (SDS-PAGE, MS, etc.) quantify->downstream

Caption: A generalized workflow for metabolic labeling experiments using N-formyl-L-norleucine.

Proposed Mechanism of Incorporation

IncorporationMechanism cluster_translation Bacterial/Mitochondrial Translation nfln N-formyl-L-norleucine trna Initiator tRNA nfln->trna Charged onto tRNA fmet N-formylmethionine (Natural Substrate) fmet->trna Competitive Inhibition ribosome Ribosome trna->ribosome nascent_protein Nascent Protein with N-terminal NFLN ribosome->nascent_protein Initiation of Translation mrna mRNA (AUG start codon) mrna->ribosome

Caption: Proposed mechanism of N-formyl-L-norleucine incorporation into proteins.

Quantitative Data Summary

The following table provides representative data for a hypothetical metabolic labeling experiment. Actual results will vary depending on the experimental system.

ParameterCondition A (Control)Condition B (Treated)
N-formyl-L-norleucine Conc. 100 µM100 µM
Incubation Time 4 hours4 hours
Total Protein Yield 1.2 mg/mL0.8 mg/mL
% Labeled Protein (MS) 15%5%
Key Protein of Interest Level 100% (Relative Abundance)45% (Relative Abundance)

Analytical Techniques for Detection and Quantification

The successful application of N-formyl-L-norleucine in metabolic studies relies on robust analytical methods for the detection and quantification of the labeled proteins.

  • Mass Spectrometry (MS): This is the gold standard for identifying and quantifying proteins labeled with N-formyl-L-norleucine. The mass shift introduced by the incorporation of this non-canonical amino acid allows for its detection in complex protein mixtures.[17][18][19] Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of incorporation.[17][20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate labeled from unlabeled peptides prior to mass spectrometry analysis.[20][22][23][24][25] The choice of column and mobile phase will depend on the specific properties of the peptides being analyzed.

  • Click Chemistry: While N-formyl-L-norleucine itself does not contain a bioorthogonal handle, it can be synthesized with an azide or alkyne group to enable "click" chemistry-based detection. This would allow for the attachment of fluorescent dyes or biotin tags for visualization by microscopy or enrichment by affinity purification, similar to the FUNCAT method.[4]

Conclusion and Future Perspectives

N-formyl-L-norleucine is a versatile and powerful tool for the study of metabolic pathways, particularly those involving bacterial and mitochondrial protein synthesis. Its ability to act as a surrogate for N-formylmethionine allows for the selective labeling and subsequent analysis of newly synthesized proteins in these systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute experiments that will yield valuable insights into a wide range of biological processes and disease states.

Future advancements in this area may include the development of N-formyl-L-norleucine derivatives with enhanced incorporation efficiency or the inclusion of bioorthogonal handles for more versatile detection strategies. The combination of N-formyl-L-norleucine labeling with other "omics" technologies, such as proteomics and metabolomics, will undoubtedly lead to a more comprehensive understanding of cellular metabolism in health and disease.

References

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  • SpringerLink. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. [Link]

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  • PubMed. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. [Link]

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  • Nie, C., He, T., Zhang, W., Zhang, G., & Ma, X. (2018). Branched chain amino acids: from curious molecules to regulators of virtual biological processes. Experimental & Molecular Medicine, 50(5), 1-10. [Link]

  • PubMed Central. (2017). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. [Link]

  • Rogers, M. A., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. Critical Care, 26(1), 316. [Link]

  • PubMed Central. (2012). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications. [Link]

  • PubMed. (1979). The fate of norleucine as a replacement for methionine in protein synthesis. [Link]

  • MDPI. (2019). The Metabolic Flux Probe (MFP)—Secreted Protein as a Non-Disruptive Information Carrier for 13C-Based Metabolic Flux Analysis. [Link]

  • PubMed. (2017). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. [Link]

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Application Notes & Protocols: N-formyl-L-norleucine as a Glutamine Antagonist in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolic reprogramming of cancer cells, characterized by an insatiable appetite for nutrients like glutamine, presents a promising therapeutic window.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-formyl-L-norleucine, a glutamine antagonist, for the investigation and potential therapeutic targeting of glutamine-dependent cancers. As a structural analogue of glutamine, N-formyl-L-norleucine offers a tool to probe and disrupt the metabolic pathways that fuel rapid cancer cell proliferation.[3] We present the scientific rationale, detailed experimental protocols, and data interpretation guidelines for the effective application of this compound in both in vitro and in vivo cancer research models.

The Scientific Imperative: Targeting Glutamine Metabolism in Oncology

Cancer is a disease of uncontrolled proliferation, which demands a continuous and substantial supply of metabolic substrates to build new biomass and generate energy. While the "Warburg effect"—the reliance on aerobic glycolysis—is a well-known hallmark, the dependency on glutamine is equally critical.[1] Glutamine is the most abundant amino acid in the blood and serves multiple vital roles in cancer cells:

  • Anaplerosis: Glutamine is converted to α-ketoglutarate to replenish the Tricarboxylic Acid (TCA) cycle, a process essential for the synthesis of other amino acids and lipids.[1][4]

  • Redox Homeostasis: Glutamine metabolism is crucial for the production of NADPH, which is required to maintain the cellular antioxidant, glutathione.

  • Nucleotide Synthesis: The nitrogen from glutamine is a key component in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5]

This profound reliance, often termed "glutamine addiction," makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention.

Introducing N-formyl-L-norleucine: A Glutamine Mimetic

N-formyl-L-norleucine is a derivative of the amino acid norleucine, an isomer of leucine.[6] Its structural similarity to glutamine allows it to act as a competitive antagonist, interfering with glutamine-utilizing enzymes.[3] While much of the foundational research in broad-spectrum glutamine antagonism has been conducted with the compound 6-diazo-5-oxo-L-norleucine (DON), N-formyl-L-norleucine provides an alternative molecular tool to investigate these pathways.[7][8] The proposed mechanism involves the inhibition of key enzymes like glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, the first step in glutaminolysis.[3]

cluster_0 Glutamine Metabolism Pathway cluster_1 Mechanism of Antagonism Glutamine Glutamine (extracellular) Glutamine_in Glutamine (intracellular) Glutamine->Glutamine_in ASCT2 Transporter Glutamate Glutamate Glutamine_in->Glutamate Glutaminolysis Biosynthesis Nucleotide & Amino Acid Synthesis Glutamine_in->Biosynthesis Nitrogen Source AKG α-Ketoglutarate Glutamate->AKG TCA TCA Cycle (Anaplerosis) AKG->TCA NFLN N-formyl-L-norleucine GLS Glutaminase (GLS) NFLN->GLS

Caption: Mechanism of N-formyl-L-norleucine as a glutamine antagonist.

Experimental Protocols: A Practical Guide

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed as self-validating systems, with integrated quality control steps and clear causal explanations for experimental choices.

Preparation of N-formyl-L-norleucine Stock Solutions

The accurate preparation of the antagonist solution is foundational to any experiment. Due to its chemical properties, careful handling is required.

Materials:

  • N-formyl-L-leucine (or N-formyl-L-norleucine if available)[9][10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm sterile syringe filters

Protocol:

  • Causality: DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media. A high-concentration stock minimizes the final DMSO concentration in experiments, reducing solvent-induced artifacts.

  • Prepare a 100 mM stock solution of N-formyl-L-norleucine in DMSO. For example, for N-formyl-L-leucine (MW: 159.18 g/mol ), dissolve 15.92 mg in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.

  • Self-Validation: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube. This prevents microbial contamination of cell cultures.

  • Prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. A working stock can be kept at -20°C for up to one month.[9]

In Vitro Cell Viability and Proliferation Assays

The primary goal of these assays is to determine the cytotoxic or cytostatic effects of N-formyl-L-norleucine on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., glutamine-dependent lines like P493B, HCC827, or various pancreatic ductal adenocarcinoma (PDAC) lines)[4][5][11]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, L-glutamine)

  • N-formyl-L-norleucine stock solution (100 mM)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

    • Causality: Seeding density is critical. Too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Preparation: Prepare a serial dilution of N-formyl-L-norleucine in complete growth medium. A common concentration range to test is from 1 µM to 100 µM. Always include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug dose) and a "no treatment" control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of N-formyl-L-norleucine or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the results as a dose-response curve and calculate the IC50 (the concentration at which 50% of cell growth is inhibited).

cluster_workflow In Vitro Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Adherence (Overnight Incubation) A->B D 4. Treat Cells (Include Vehicle Control) B->D C 3. Prepare Serial Dilutions (N-formyl-L-norleucine) C->D E 5. Incubate (48-96 hours) D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo) E->F G 7. Measure Signal (Luminescence/Absorbance) F->G H 8. Data Analysis (Normalize to Control, Calculate IC50) G->H

Caption: Standard workflow for assessing cell viability after treatment.

Metabolic Flux Analysis using Seahorse XF Analyzer

To confirm that N-formyl-L-norleucine is indeed impacting cellular metabolism, a Seahorse XF Analyzer can measure the two major energy-producing pathways: mitochondrial respiration and glycolysis.

Protocol:

  • Causality: This assay provides a functional readout of metabolic changes. A glutamine antagonist is expected to reduce mitochondrial respiration in glutamine-dependent cells as the supply of TCA cycle substrates is choked off.

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The next day, replace the growth medium with Seahorse XF base medium supplemented with glutamine, pyruvate, and glucose. Allow cells to equilibrate in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with your compounds. A typical experiment might include:

    • Port A: N-formyl-L-norleucine or vehicle

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupling agent)

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Self-Validation: The sequential injection of these inhibitors allows for the calculation of key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.

  • Run the assay on the Seahorse XF Analyzer.

  • Analyze the data to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A significant drop in OCR after N-formyl-L-norleucine injection would confirm its impact on mitochondrial metabolism.

In Vivo Tumor Growth Inhibition Studies

Translating in vitro findings to a living system is a critical step in drug development. Xenograft or syngeneic mouse models are the standard.[12][13]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice for human cell line xenografts)[13]

  • Tumor cells expressing luciferase (for bioluminescence imaging) or standard cells for caliper measurement.

  • N-formyl-L-norleucine formulated in a biocompatible vehicle (e.g., saline with 5% DMSO and 10% Tween-80).

  • Calipers or an in vivo imaging system.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Causality: Waiting for tumors to establish before starting treatment mimics a therapeutic setting rather than a prophylactic one. Randomize mice into treatment and vehicle control groups to ensure an unbiased distribution of tumor sizes.

  • Treatment Administration: Administer N-formyl-L-norleucine via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or twice weekly). The vehicle group receives the formulation without the active compound.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

    • Monitor mouse body weight as an indicator of toxicity. Significant weight loss (>15-20%) is a sign of severe toxicity.

    • If using bioluminescence, image the mice weekly to track tumor burden.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize mice and excise tumors for downstream analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the average tumor growth over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation and Interpretation

Table 1: Example IC50 Values for N-formyl-L-norleucine in Various Cancer Cell Lines
Cell LineCancer TypeDoubling Time (approx.)IC50 (µM) after 72h
MIA PaCa-2Pancreatic40 hours45.2
PANC-1Pancreatic52 hours68.5
HCT116Colorectal18 hours25.8
A549Lung22 hours>100 (Resistant)

Note: These are hypothetical values for illustrative purposes.

Table 2: Key Parameters for In Vivo Efficacy Studies
ParameterDescriptionTypical Value/Range
Mouse Strain Depends on cell line originNude, NOD-SCID
Cell Inoculum Number of cells injected1-5 x 10⁶
Starting Tumor Volume Volume at which treatment begins100-150 mm³
Dosing Regimen Frequency and route of administration10-50 mg/kg, IP, daily
Primary Endpoint Main measure of efficacyTumor Growth Inhibition (TGI)
Toxicity Readout Indicator of adverse effectsBody weight change

Conclusion and Future Directions

N-formyl-L-norleucine serves as a valuable research tool for dissecting the reliance of cancer cells on glutamine metabolism. The protocols outlined in this guide provide a robust framework for assessing its efficacy from basic cell culture to preclinical animal models. Future research should focus on identifying predictive biomarkers for sensitivity to glutamine antagonism and exploring combination therapies. For instance, combining N-formyl-L-norleucine with glycolytic inhibitors or targeted therapies that induce metabolic stress could offer synergistic anti-tumor effects.[14][15] Furthermore, the development of prodrug strategies, similar to those for DON, could enhance tumor-specific delivery and improve the therapeutic index.[5][8]

References

  • Smolecule. (n.d.). Buy n-alpha-Formyl-DL-norleucine.
  • Scalise, M., et al. (n.d.). Effect of a Novel Dietary Supplement on Cancer Cells Metabolism.
  • Benchchem. (n.d.). Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide.
  • Pícha, J., et al. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino Acids, 39(5), 1265-80.
  • Guidechem. (n.d.). How to Prepare N-FORMYL-L-LEUCINE and Its Applications - FAQ.
  • Lemberg, K. M., et al. (n.d.). We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. PMC - NIH.
  • MedchemExpress.com. (n.d.). N-Formyl-L-leucine (N-Formyl-S-leucine) | Amino Acid Derivative.
  • PubMed. (2024). DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism. PubMed.
  • LifeTein Peptide Blog. (2025). Unnatural Amino Acids: Norleucine.
  • Leone, R. D., et al. (n.d.). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. PMC.
  • Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist.
  • Yang, L., et al. (n.d.). Metabolic alterations in cancer cells and therapeutic implications. PMC - NIH.
  • Recouvreux, M. V., et al. (n.d.). Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma. NIH.
  • Cluntun, A. A., et al. (n.d.). Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine. PMC.
  • Tenora, L., et al. (n.d.). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. PMC - NIH.
  • Suvà, M. L. (2018). Next-Generation in vivo Modeling of Human Cancers. PMC - PubMed Central.
  • PubChem. (n.d.). N-Formylleucine | C7H13NO3 | CID 9880216.
  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Crown Bioscience Blog. (2022). Combating Cancer Drug Resistance with In Vivo Models.

Sources

Application Note: Solubility Characteristics and Handling of Fmoc-Nle-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fmoc-Nle-OH in Modern Peptide Synthesis

N-α-(9-Fluorenylmethoxycarbonyl)-L-norleucine (Fmoc-Nle-OH) is a critical building block in solid-phase peptide synthesis (SPPS).[1] As an isomer of leucine and isoleucine, norleucine is often incorporated into peptide sequences to probe receptor-ligand interactions, enhance metabolic stability, or serve as a non-proteinogenic replacement for methionine, as its linear side chain is not susceptible to oxidation. The success of its incorporation into a growing peptide chain is fundamentally dependent on its solubility in the solvents used for coupling reactions.[2][3][]

Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, the formation of deletion sequences, and overall lower purity and yield of the target peptide.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the solubility of Fmoc-Nle-OH in N,N-Dimethylformamide (DMF) and other common organic solvents. It offers field-proven insights, quantitative data where available, and robust protocols for solubility determination and stock solution preparation.

Core Principles: Understanding the Solubility of Fmoc-Nle-OH

The solubility of any Fmoc-protected amino acid is a balance of intermolecular forces between the solute and the solvent. The molecular structure of Fmoc-Nle-OH, with its large, nonpolar Fmoc group and a linear, hydrophobic alkyl side chain, dictates its solubility profile.

  • The Fmoc Group: The bulky, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group is highly hydrophobic. This moiety generally confers good solubility in a range of organic solvents.[5]

  • The Norleucine Side Chain: The n-butyl side chain of norleucine is aliphatic and hydrophobic. This contributes to favorable interactions with nonpolar and polar aprotic solvents.

  • The Carboxylic Acid: The free carboxylic acid group provides a site for hydrogen bonding, which can influence solubility in more polar solvents.

The interplay of these structural features makes polar aprotic solvents, which can solvate both the hydrophobic regions and engage in hydrogen bonding, particularly effective.

cluster_FmocNleOH Fmoc-Nle-OH Molecule cluster_Solvent Solvent Interactions Fmoc_Group Hydrophobic Fmoc Group (π-π stacking, van der Waals) Nle_Sidechain Hydrophobic Nle Side Chain (van der Waals) DMF DMF (Polar Aprotic) (Dipole-Dipole, H-bond acceptor) Fmoc_Group->DMF Favorable van der Waals Carboxyl_Group Polar Carboxyl Group (Hydrogen Bonding) Nle_Sidechain->DMF Favorable van der Waals Carboxyl_Group->DMF Favorable (H-Bonding)

Caption: Molecular interactions governing Fmoc-Nle-OH solubility in DMF.

Quantitative and Qualitative Solubility Data

While exhaustive quantitative data across all solvents is not widely published, a combination of supplier specifications and empirical observations provides a strong working guide.[6] DMF is the most common and effective solvent for Fmoc-Nle-OH in SPPS.[5][7]

Table 1: Solubility of Fmoc-Nle-OH in Various Organic Solvents

SolventSolvent TypeReported SolubilityConcentration (Molar)Reference(s)
N,N-Dimethylformamide (DMF) Polar AproticClearly Soluble ≥ 0.5 M [8]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleNot Specified[9][10]
N-Methyl-2-pyrrolidone (NMP) Polar AproticExpected to be Highly SolubleNot Specified[11]
Dichloromethane (DCM) NonpolarSolubleNot Specified[9][10]
Chloroform NonpolarSolubleNot Specified[9][10]
Ethyl Acetate Polar AproticSolubleNot Specified[9][10]
Acetone Polar AproticSolubleNot Specified[9][10]
Water Polar ProticSparingly SolubleNot Specified[12]

Expert Insights:

  • DMF: The industry standard for SPPS, DMF provides excellent solvation for Fmoc-Nle-OH, with concentrations of at least 0.5 M being readily achievable.[8] This is more than sufficient for standard coupling protocols.

  • NMP and DMSO: These are strong alternatives to DMF. NMP, in particular, can be beneficial for dissolving hydrophobic peptides and may enhance the solubility of Fmoc-Nle-OH even further.[11] DMSO is also a powerful solvent for many Fmoc-amino acids.[13]

  • DCM: While Fmoc-Nle-OH is soluble in DCM, it is often used in combination with DMF to aid in dissolving reagents or for specific protocols like loading onto trityl resins.[14]

Experimental Protocols

Protocol for Preparing a 0.5 M Stock Solution of Fmoc-Nle-OH in DMF

This protocol describes the standard procedure for preparing a stock solution for use in automated or manual peptide synthesis.

Materials:

  • Fmoc-Nle-OH (MW: 353.41 g/mol )

  • High-purity, amine-free DMF

  • Calibrated analytical balance

  • Volumetric flask (e.g., 50 mL)

  • Spatula and weighing paper

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Determine the mass of Fmoc-Nle-OH required. For a 50 mL solution at 0.5 M:

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.5 mol/L × 0.050 L × 353.41 g/mol = 8.84 g

  • Weighing: Accurately weigh 8.84 g of Fmoc-Nle-OH powder and transfer it to the 50 mL volumetric flask.

  • Dissolution:

    • Add approximately 30-35 mL of DMF to the volumetric flask.

    • Swirl the flask gently to begin dissolving the powder. A magnetic stirrer can be used for more efficient mixing.

    • If dissolution is slow, the flask can be placed in an ultrasonic bath for 5-10 minutes. Gentle warming to ~37°C can also be applied if necessary.[11]

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMF to the 50 mL calibration mark.

  • Homogenization: Stopper the flask and invert it 10-15 times to ensure a homogeneous solution.

  • Storage: The solution is now ready for use. If not used immediately, store in a tightly sealed container, protected from light. The quality of DMF is crucial; it can degrade over time to form dimethylamine, which can compromise synthesis.[11][15]

Protocol for Experimental Determination of Solubility (Shake-Flask Method)

For applications requiring precise solubility data in a novel solvent system, the shake-flask method is the gold standard.[5]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Procedure:

  • Preparation: Prepare a series of standard solutions of Fmoc-Nle-OH of known concentrations in the solvent of interest to generate a calibration curve via HPLC or UV-Vis spectrophotometry.

  • Sample Preparation: Add an excess amount of Fmoc-Nle-OH to a vial containing a known volume of the test solvent. Ensure enough solid is added that some will remain undissolved.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to allow the solution to reach equilibrium.[5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

  • Analysis: Accurately dilute the filtered supernatant with the solvent and quantify the concentration of Fmoc-Nle-OH using the previously generated calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility of Fmoc-Nle-OH in that solvent at the specified temperature.

Troubleshooting and Advanced Considerations

  • Issue: Incomplete Dissolution in DMF:

    • Cause: Poor quality DMF containing water or amine impurities.[11][15] The Fmoc-Nle-OH may be of lower purity.

    • Solution: Use fresh, high-purity, amine-free DMF. Confirm the purity of the Fmoc-Nle-OH. Gentle warming or sonication can be applied.

  • Issue: Precipitation During Coupling:

    • Cause: While unlikely for Fmoc-Nle-OH itself, this can occur with growing peptide chains, especially those rich in hydrophobic residues, leading to on-resin aggregation.[11][16]

    • Solution: Switch to a stronger solvent like NMP or use solvent mixtures. For difficult sequences, chaotropic salts (e.g., LiCl) can be added to disrupt aggregation.[11]

  • "Green" Solvents: Research is ongoing to find more environmentally friendly alternatives to traditional SPPS solvents.[7][17] While Fmoc-Nle-OH is expected to have good solubility in many of these, such as PolarClean™ or mixtures containing DMSO, experimental verification using the protocol in section 4.2 is recommended before implementation.[17][18]

Conclusion

Fmoc-Nle-OH is a highly soluble amino acid derivative in the common solvents used for solid-phase peptide synthesis, particularly in DMF where concentrations of 0.5 M are easily achieved. This robust solubility profile ensures its reliable and efficient incorporation into peptide sequences. By understanding the fundamental principles of its solubility and employing the standardized protocols outlined in this guide, researchers can minimize synthesis failures and optimize the purity and yield of their final peptide products.

References

  • Fmoc-L-Nle-OH. Matrix Innovation. Available from: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available from: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available from: [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Available from: [Link]

  • Synthesis protocols. Peptideweb.com. Available from: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a. ResearchGate. Available from: [Link]

  • Solubility efficacy of Fmoc-aa (PG)-OH in TEP³¹, TEP-DMSO (3:1) and... ResearchGate. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Available from: [Link]

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

Sources

Troubleshooting & Optimization

Positive Kaiser test after Fmoc-Nle-OH coupling what to do

Author: BenchChem Technical Support Team. Date: January 2026

<_ content_type="technical_support_center" topic="Positive Kaiser test after Fmoc-Nle-OH coupling what to do">

Troubleshooting Guide: Positive Kaiser Test After Fmoc-Nle-OH Coupling

Encountering a positive Kaiser test after the coupling step in Solid-Phase Peptide Synthesis (SPPS) indicates the presence of unreacted primary amines, signaling an incomplete reaction. This guide provides a structured approach to troubleshooting and resolving this common issue, specifically when coupling Fmoc-Nle-OH (N-α-Fmoc-L-norleucine).

Prepared by: Gemini, Senior Application Scientist

Frequently Asked Questions (FAQs)

Q1: I have a positive Kaiser test after my Fmoc-Nle-OH coupling. What does this mean?

A positive Kaiser test, characterized by a blue or purple color on the resin beads, signifies the presence of free primary amines.[1][2] In the context of a coupling step, this is an undesirable result, indicating that the N-terminal amine of the resin-bound peptide chain was not fully acylated by the incoming Fmoc-Nle-OH. The goal is a negative test (yellow or colorless beads), which confirms a complete coupling reaction.[3]

Q2: Why might Fmoc-Nle-OH coupling be incomplete? Norleucine isn't typically considered a "difficult" amino acid.

While norleucine, an isomer of leucine, is not β-branched and generally less sterically hindered than amino acids like valine or isoleucine, several factors can still lead to incomplete coupling.[4][5] These can be broadly categorized as issues related to reaction conditions, resin properties, and the growing peptide chain itself.

  • Steric Hindrance: Although less pronounced, the butyl side chain of norleucine can still present some steric hindrance, especially if the preceding amino acid on the resin is also bulky.[6]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate.[4][7] This can physically block reactive sites, preventing the activated Fmoc-Nle-OH from reaching the N-terminal amine. This is a sequence-dependent issue and can occur even with less bulky amino acids.[4]

  • Suboptimal Activation: The process of activating the carboxylic acid of Fmoc-Nle-OH is critical. Insufficient activation, degradation of reagents, or incorrect stoichiometry can lead to a failed coupling.[8]

  • Resin-Related Issues: Poor resin swelling can limit the diffusion of reagents to the reactive sites within the beads, leading to incomplete reactions.[9][10] High resin loading can also be problematic for sequences prone to aggregation.[11]

Q3: My Kaiser test is positive. What is the immediate first step?

The most direct and common first step is to perform a recoupling (also known as a "double coupling").[5][12] This involves repeating the coupling step with a fresh solution of activated Fmoc-Nle-OH. Often, simply extending the reaction time or providing a fresh batch of reagents is sufficient to drive the reaction to completion.

Troubleshooting Workflow

If a simple recoupling does not resolve the issue, a more systematic approach is required. The following workflow will guide you through diagnosing and solving the problem.

G cluster_optimization Optimize Coupling Conditions start Positive Kaiser Test after Fmoc-Nle-OH Coupling recouple Perform Recoupling (Double Couple) start->recouple kaiser_check1 Perform Kaiser Test recouple->kaiser_check1 reagent_check Verify Reagent Quality & Stoichiometry kaiser_check1->reagent_check Positive proceed Proceed to Next Fmoc Deprotection kaiser_check1->proceed Negative activation_method Change Activation Method (e.g., HATU, HCTU) reagent_check->activation_method solvent_change Change Solvent System (e.g., NMP, DMF/DCM) activation_method->solvent_change extend_time Extend Coupling Time &/or Increase Temperature solvent_change->extend_time kaiser_check2 Perform Kaiser Test extend_time->kaiser_check2 capping Cap Unreacted Amines with Acetic Anhydride kaiser_check2->capping Positive kaiser_check2->proceed Negative capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

In-Depth Troubleshooting Guide

Re-evaluate Your Coupling Protocol

If a second coupling fails, critically assess your reagents and protocol parameters.

  • Question: Are my reagents fresh and of high quality?

    • Insight: Coupling reagents like HBTU, HATU, and DIC are sensitive to moisture and can degrade over time.[13][14] Bases such as DIPEA should be pure and stored properly. Ensure your Fmoc-Nle-OH is of good quality and dry.

    • Action: Use fresh, high-purity (peptide synthesis grade) solvents and reagents. Consider using a freshly opened bottle of your coupling agent.

  • Question: Is my reagent stoichiometry correct?

    • Insight: For standard couplings, a 2- to 5-fold molar excess of the amino acid and coupling reagents over the resin's functional capacity is typical.[15][16] For potentially difficult couplings, increasing this excess can help drive the reaction to completion.

    • Action: Recalculate your required amounts. Consider increasing the equivalents of Fmoc-Nle-OH, coupling agent, and base to 4-5 equivalents.

ReagentStandard EquivalentsDifficult Coupling Equivalents
Fmoc-Amino Acid2–5 eq.4–5 eq.
Coupling Agent (HBTU/HATU)1.9–4 eq.3.9–5 eq.
Additive (HOBt/HOAt)2–5.5 eq.3–5 eq.
Base (DIPEA/Collidine)4–8 eq.8–10 eq.

Table 1: Recommended reagent stoichiometry for SPPS.[15][17]

Modify the Reaction Environment
  • Question: Is my choice of solvent optimal?

    • Insight: The solvent plays a crucial role in swelling the resin and solvating the growing peptide chain.[18] N,N-Dimethylformamide (DMF) is common, but N-Methyl-2-pyrrolidone (NMP) is often superior for solvating peptide chains and may improve coupling yield.[18] In cases of severe aggregation, using a mixture of solvents like DMF/DCM or adding "chaotropic" agents can be beneficial.[8]

    • Action: Switch from DMF to NMP for the coupling step. Alternatively, try a 1:1 mixture of DMF and Dichloromethane (DCM).[8]

  • Question: Can I enhance the reactivity?

    • Insight: More potent coupling reagents can overcome steric hindrance and aggregation. HATU is generally more reactive than HBTU, especially for hindered couplings.[13][19] The choice of additive (e.g., HOAt vs. HOBt) can also accelerate the reaction.[8]

    • Action: If you are using HBTU/HOBt, switch to a more powerful activation system like HATU or HCTU.[14][19]

G cluster_reagents Reagents cluster_resin Resin Fmoc_AA Fmoc-Nle-OH (Carboxylic Acid) Activation Pre-activation (2-5 min) Fmoc_AA->Activation Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Activation Base Base (DIPEA) Base->Activation Active_Ester Reactive HOBt Ester Activation->Active_Ester Coupling Coupling (10-60 min) Active_Ester->Coupling Peptide_Resin Peptide-Resin (Free N-terminal Amine) Peptide_Resin->Coupling Peptide_Bond New Peptide Bond Fmoc-Nle-[Peptide]-Resin Coupling->Peptide_Bond

Caption: Standard HBTU/HOBt amino acid activation workflow.[15]

The Final Step: Capping
  • Question: My Kaiser test is still positive after trying everything. What now?

    • Insight: If recoupling with optimized conditions fails, it's crucial to prevent the unreacted amines from participating in subsequent coupling steps. This would lead to the formation of deletion sequences (peptides missing the Nle residue), which can be difficult to purify from the final product.[20] The solution is to permanently block, or "cap," these unreacted amines.

    • Action: Perform a capping step by treating the resin with acetic anhydride and a base like DIPEA or pyridine in DMF.[5][21] This acetylates the free amines, rendering them unreactive for the remainder of the synthesis. After capping, you can proceed to the deprotection of the successfully coupled chains and continue the synthesis.

Experimental Protocols

Protocol 1: Kaiser Test[1][23]

This test is used to detect free primary amines on the resin.

Reagents:

  • Reagent A: 1 ml of a 0.001 M KCN aqueous solution mixed with 49 ml of pyridine.

  • Reagent B: 2.5 g of phenol dissolved in 5 ml of ethanol.

  • Reagent C: 1.0 g of ninhydrin dissolved in 20 ml of n-butanol.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation: [3][12]

  • Blue/Purple beads and/or solution: Positive result (incomplete coupling).

  • Yellow/Colorless beads and solution: Negative result (complete coupling).

Protocol 2: Double Coupling (Recoupling) with HATU[5]

This protocol is a robust first step after a failed initial coupling.

Procedure:

  • After the first coupling attempt, drain the reaction solution from the vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • In a separate vial, prepare a fresh activation mixture:

    • Fmoc-Nle-OH (4 eq.)

    • HATU (3.9 eq.)

    • DIPEA or Collidine (8 eq.)

    • Dissolve in a minimal amount of DMF or NMP.

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 45-60 minutes at room temperature.

  • Wash the resin with DMF (3-5 times) and perform a Kaiser test to check for completion.

Protocol 3: Capping with Acetic Anhydride[22][24]

Use this protocol when recoupling fails to drive the reaction to completion.

Procedure:

  • Following the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).

  • Prepare the capping solution: a mixture of acetic anhydride, DIPEA (or pyridine), and DMF (e.g., in a 1:1:3 ratio). Use a large excess (e.g., 10-50 equivalents of acetic anhydride and base relative to resin loading).

  • Add the capping solution to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times).

  • A final Kaiser test should be negative, confirming the successful capping of all free amines. You may now proceed to the next Fmoc deprotection step.

References

  • Merrifield, R. B., Vizioli, L. D., & Boman, H. G. (1982). Synthesis of the antibacterial peptide cecropin A (1-33). Biochemistry, 21(20), 5020-5031. [URL not available]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [URL not available]
  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95-101. [Link]

  • Pugh, K. C., Gera, L., & Stewart, J. M. (1992). Effects of resin swelling and substitution on solid phase synthesis. International journal of peptide and protein research, 40(3‐4), 208-213. [Link]

  • Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. [Link]

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). A novel, convenient, and high-yielding method for solid-phase synthesis of C-terminal peptide amides. Tetrahedron letters, 34(10), 1549-1552. [URL not available]
  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Fiveable. (n.d.). Kaiser Test Definition. [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Biosolve. (n.d.). Peptide Synthesis Solvents. [Link]

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical biochemistry, 117(1), 147-157. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Reja, R., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules, 22(10), 1648. [Link]

  • Stack Exchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. [Link]

  • Reddit. (2021). Solid phase peptide synthesis help. [Link]

  • ResearchGate. (2011). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

  • Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of peptide research, 49(1), 103-111. [Link]

  • Aapptec Peptides. (n.d.). SPPS Capping procedure. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Nle-OH, N-Fmoc-L-norleucine. [Link]

Sources

Technical Support Center: Optimizing Coupling Time for Sterically Hindered Amino Acids like Norleucine (Nle)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of coupling reactions for sterically hindered amino acids, with a particular focus on Norleucine (Nle). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during solid-phase peptide synthesis (SPPS) involving sterically demanding residues. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success.

Introduction: The Challenge of Steric Hindrance

In solid-phase peptide synthesis, the formation of a peptide bond between the activated carboxyl group of one amino acid and the N-terminal amine of another is the fundamental step.[1][2][3] However, when dealing with sterically hindered amino acids like Norleucine (Nle), which possesses a bulky side chain, this process can be significantly impeded.[1] This steric bulk slows down reaction kinetics, often leading to incomplete coupling, the formation of deletion sequences, and reduced overall yield and purity of the final peptide.[1][4]

This guide will walk you through the critical parameters that influence coupling efficiency and provide strategies to overcome the challenges posed by sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Nle incomplete, even with standard coupling reagents?

Standard carbodiimide reagents such as DCC and DIC may lack the potency required for sterically demanding couplings.[5] The bulky side chain of Nle can physically obstruct the approach of the activated amino acid to the resin-bound amine.

Solution: It is often necessary to switch to more powerful in-situ activating reagents. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective.[1][2][5] These reagents form highly reactive esters that can overcome the steric barrier.[5] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][6]

Q2: I've switched to a stronger coupling reagent, but my yields are still low. What else can I do?

Several factors beyond the choice of coupling reagent can impact the reaction.

Solutions:

  • Increase Reaction Time: Steric hindrance slows the reaction rate.[5] Extending the coupling time from the standard 1-2 hours to several hours or even overnight can be beneficial.[5]

  • Double Coupling: A common and effective strategy is to perform the coupling reaction twice.[4][7] After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added to drive the reaction to completion.[5]

  • Optimize Solvent Choice: The solvent's ability to swell the resin and solvate the growing peptide chain is crucial.[5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[5][8] For particularly difficult sequences, a solvent mixture like DCM/DMF/NMP (1:1:1) can be advantageous.[5][9]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions.[7]

Q3: How can I monitor the completeness of the coupling reaction for Nle?

Standard monitoring tests are essential to confirm the completion of the coupling before proceeding to the next cycle.

  • Kaiser Test: This is a widely used qualitative test for primary amines. A blue color indicates an incomplete reaction. However, it's important to note that this test can sometimes give false negatives with hindered sequences.[10][11]

  • Chloranil Test: This test is suitable for both primary and secondary amines and can be a useful alternative or complementary test to the Kaiser test.[10][12] A green to blue color on the resin beads indicates the presence of free amino groups.[12]

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another sensitive test for primary amines.[13][14]

Q4: Can increasing the temperature improve coupling efficiency?

Applying gentle heat can help overcome the activation energy of the reaction. However, this must be done cautiously as elevated temperatures can increase the risk of racemization, particularly with sensitive amino acids.[5][15] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method that utilizes microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently while often minimizing side reactions.[5]

Troubleshooting Guide: Incomplete Coupling of Nle

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser/Chloranil test after a single coupling. 1. Insufficient reactivity of the coupling reagent. 2. Sub-optimal reaction time. 3. Steric hindrance from the Nle residue and/or the growing peptide chain.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyBOP).[1][5] 2. Increase the coupling time (e.g., 2-4 hours or overnight).[5] 3. Perform a "double coupling" by repeating the coupling step with fresh reagents.[4][5][7]
Persistent positive colorimetric test after double coupling. 1. Severe peptide aggregation on the resin. 2. Poor resin swelling and solvation.1. Change the solvent to NMP or a "magic mixture" (DCM/DMF/NMP).[5][9] 2. Consider incorporating chaotropic salts (e.g., LiCl) to disrupt aggregation.[16] 3. If the problem persists after the next residue is added, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[10]
Presence of deletion sequences in the final product (confirmed by MS). Incomplete coupling at the Nle addition step.1. Implement a double coupling strategy for the Nle residue in future syntheses.[4] 2. Utilize a more potent coupling reagent and optimize the reaction time.[1] 3. Ensure thorough monitoring of coupling completion at each step.[10]
Low final peptide yield. 1. Cumulative effect of incomplete couplings. 2. Peptide aggregation leading to poor reaction kinetics.1. Re-evaluate the entire synthesis strategy, paying close attention to all sterically hindered residues. 2. Optimize solvent systems and consider the use of microwave-assisted synthesis.[5]

Experimental Protocols

Protocol 1: Standard Double Coupling of Nle using HATU

This protocol outlines a standard double coupling procedure for incorporating Fmoc-Nle-OH into a peptide sequence on a solid support.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-Nle-OH (4 equivalents relative to resin loading).

    • Dissolve the Fmoc-Nle-OH, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin and perform a Kaiser or Chloranil test to assess the completeness of the first coupling.

  • Second Coupling:

    • Repeat steps 2.1 through 2.4 with a fresh solution of activated Fmoc-Nle-OH.

  • Final Wash:

    • After the second coupling, wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and by-products.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test
  • Sample Preparation:

    • Withdraw a small sample of resin beads (a few milligrams) from the reaction vessel.

    • Wash the beads thoroughly with DMF and then with ethanol or methanol to remove residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads in a small test tube.

  • Heating and Observation:

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): An intense blue color on the beads and in the solution indicates the presence of free primary amines.[10]

      • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizing the Workflow

Decision Tree for Optimizing Nle Coupling

G start Start: Coupling Nle single_coupling Perform Single Coupling (e.g., HATU, 60 min) start->single_coupling monitor Monitor with Kaiser/ Chloranil Test single_coupling->monitor positive_test Positive Test (Incomplete) monitor->positive_test Incomplete negative_test Negative Test (Complete) monitor->negative_test Complete double_coupling Perform Second Coupling (Fresh Reagents) positive_test->double_coupling proceed Proceed to Next Cycle negative_test->proceed monitor_2 Monitor Again double_coupling->monitor_2 monitor_2->negative_test Complete positive_test_2 Still Positive monitor_2->positive_test_2 Incomplete troubleshoot Troubleshoot: - Change Solvent (NMP) - Increase Time/Temp - Consider Capping positive_test_2->troubleshoot

Sources

Fmoc-Nle-OH Deprotection: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Fmoc-Nle-OH (Fmoc-L-norleucine). Here, we provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the success of your peptide synthesis projects.

Norleucine is a non-polar, unhindered amino acid, and as such, deprotection of Fmoc-Nle-OH is typically straightforward. However, issues can arise, often related to sequence-dependent effects, reagent quality, or the physical properties of the growing peptide-resin complex. This guide will walk you through diagnosing and solving these challenges.

Part 1: Troubleshooting Common Deprotection Failures

This section addresses specific issues you may encounter during the Fmoc deprotection step of Nle-containing peptides.

Q1: I suspect incomplete Fmoc deprotection. How can I definitively diagnose the problem?

Answer:

Initial diagnosis involves a combination of qualitative colorimetric tests performed on a small sample of the peptide-resin and, for confirmation, quantitative analysis of a cleaved peptide aliquot.

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is the most common method for detecting primary amines.[1][2][3] After the deprotection step, a few beads of resin are washed and treated with the Kaiser test reagents. A deep blue color on the beads and in the solution indicates the presence of free primary amines, signifying successful Fmoc removal.[3][4][5] A yellow or colorless result suggests the Fmoc group is still attached.[1][2][5] Be aware that this test is unreliable for N-terminal proline, which gives a reddish-brown color.[2][6]

    • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive chromogenic assay for detecting primary amines and can be used as an alternative to the Kaiser test.[2]

  • Quantitative & Confirmatory Methods:

    • UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine effluent. The deprotection by-product, a dibenzofulvene (DBF)-piperidine adduct, has a characteristic absorbance around 301-312 nm.[1][2][7] The reaction is considered complete when this absorbance returns to baseline, indicating no more Fmoc groups are being removed.[8]

    • HPLC/UPLC-MS Analysis of a Test Cleavage: This is the most definitive method. Cleave a small amount of the peptide from the resin. Analyze the crude product by HPLC-MS. The presence of a peak with a mass corresponding to the Fmoc-protected peptide (+222.2 Da) confirms incomplete deprotection.[4]

Q2: My deprotection seems to slow down as the peptide gets longer. What's happening and how can I fix it?

Answer:

This is a classic sign of on-resin peptide aggregation.[9] As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which physically block the piperidine solution from reaching the N-terminal Fmoc group.[2][10] This is a sequence-dependent phenomenon and can occur even with non-problematic individual amino acids like Nle.[10][11][12]

Solutions to Overcome Aggregation:

StrategyActionRationale
Solvent Exchange Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture containing DMSO (e.g., 25% DMSO in DMF).[9][13]NMP and DMSO are better solvating agents for structured peptides and can help disrupt the hydrogen bonds that cause aggregation.[9][13]
Elevated Temperature Perform the deprotection and/or coupling steps at a higher temperature (e.g., 35-50°C).[1][8]Increased thermal energy can disrupt secondary structures and improve reaction kinetics.[9]
Chaotropic Salts Add chaotropic salts like LiCl to the coupling or deprotection solutions.[9]These salts interfere with hydrogen bonding, breaking up aggregates.
Incorporate Backbone Protection For very difficult sequences, consider incorporating backbone-protected derivatives (e.g., Dmb- or Hmb-protected amino acids) every 6-7 residues.These groups disrupt inter-chain hydrogen bonding, effectively preventing aggregation.
Q3: I've confirmed incomplete deprotection. What are the immediate troubleshooting steps?

Answer:

Before resorting to advanced methods, always check the fundamentals. A negative Kaiser test after a standard protocol points to inefficient Fmoc removal.

dot graph TD { A[Start: Incomplete Deprotection Confirmed] --> B{Check Reagent & Conditions}; B --> C{Is Piperidine Solution Fresh?}; C -- No --> D[Prepare Fresh 20% Piperidine in DMF]; D --> E{Re-run Deprotection}; C -- Yes --> F{Extend Deprotection Time?}; F -- Yes --> G[Increase time to 2 x 20 min]; G --> E; F -- No --> H{Improve Resin Swelling?}; H -- Yes --> I[Swell resin in NMP instead of DMF]; I --> E; H -- No --> J{Still Failing?}; J -- Yes --> K[Proceed to Advanced Methods (DBU, etc.)]; E --> L{Test with Kaiser}; L -- Success --> M[Proceed to Coupling]; L -- Failure --> J; K --> M;

} enddot Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

  • Reagent Quality : Piperidine can degrade. Ensure your deprotection solution (typically 20% piperidine in DMF) is freshly prepared from high-quality reagents.[1]

  • Deprotection Time : For "difficult" sequences, standard times may be insufficient.[1] Double the deprotection time (e.g., from 2 x 10 min to 2 x 20 min) and re-test.

  • Resin Swelling : Ensure the resin is fully swollen before starting the synthesis. Poor swelling prevents reagents from accessing all reaction sites.[9] If using polystyrene resin, ensure it is properly swollen in DMF or NMP for at least 30-60 minutes.[14]

Part 2: Alternative Deprotection Methods

If standard piperidine protocols fail, several effective alternatives are available.

Q4: When should I consider using DBU for deprotection?

Answer:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that removes the Fmoc group significantly faster than piperidine.[15][16] It is an excellent choice when deprotection is slow or incomplete due to steric hindrance or aggregation.[1][15][16]

  • Mechanism of Action: DBU efficiently abstracts the acidic proton on the fluorene ring, initiating the β-elimination.[16]

  • Important Consideration: Because DBU is non-nucleophilic, it cannot scavenge the dibenzofulvene (DBF) by-product.[15][16] Therefore, it is almost always used in a cocktail with a nucleophilic scavenger. A common and effective mixture is 2% DBU / 2% Piperidine in DMF .[15] The piperidine acts solely as the scavenger for the DBF released.[16]

  • Caution: DBU is a very strong base and can increase the risk of side reactions like aspartimide formation, especially with Asp-X sequences.[15][16] It should be used with caution for sensitive sequences.

Q5: Are there safer or milder alternatives to piperidine?

Answer:

Yes, several alternatives can be used, particularly when dealing with base-sensitive modifications (like glycosylations) or to mitigate piperidine-related side reactions.

  • Piperazine: Often used in combination with DBU (e.g., 5% Piperazine / 2% DBU in DMF), this mixture can be faster than 20% piperidine and is considered a safer alternative.[17][18] Piperazine acts as the nucleophile to trap the DBF intermediate.[19]

  • 4-Methylpiperidine (4-MP): This reagent is functionally equivalent to piperidine for Fmoc removal and is not a controlled substance in many regions, simplifying procurement and handling.[20][21] It can be directly substituted for piperidine in standard protocols (i.e., 20% 4-MP in DMF).[14][20]

  • Morpholine: With a lower pKa than piperidine, morpholine is a milder base. It is sometimes preferred for the synthesis of glycopeptides where acid-labile glycosidic bonds might be sensitive to the stronger basicity of piperidine.[22]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

Answer: The most widely used protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF.[14][23]

Q2: What is the mechanism of Fmoc deprotection with piperidine?

Answer: It is a two-step base-catalyzed elimination (E1cB mechanism).

  • Proton Abstraction: Piperidine, acting as a base, removes the acidic proton from the C9 carbon of the fluorene ring system.[7][23]

  • β-Elimination: This abstraction leads to a β-elimination reaction, releasing the free N-terminal amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][16][23]

  • DBF Scavenging: Excess piperidine in the solution then acts as a nucleophile, trapping the electrophilic DBF to form a stable, soluble adduct that is washed away.[7][16] This scavenging step is critical to prevent the DBF from reacting with the newly liberated peptide amine.[7]

dot graph TD { A[Fmoc-NH-Peptide] -- "1. Piperidine (Base)" --> B{Fluorenyl Anion Intermediate}; B -- "2. β-Elimination" --> C[Free Amine (H₂N-Peptide)]; B -- " " --> D[Dibenzofulvene (DBF) + CO₂]; D -- "3. Piperidine (Nucleophile)" --> E[DBF-Piperidine Adduct];

} enddot Caption: Mechanism of Fmoc deprotection by piperidine.

Q3: How fresh does my piperidine/DMF solution need to be?

Answer: It is highly recommended to prepare the piperidine/DMF solution fresh daily. Amine impurities can accumulate in DMF over time, and piperidine itself can degrade, reducing the efficiency of the deprotection step.[22]

Part 4: Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30-60 minutes.[14]

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[24]

  • Agitate the mixture at room temperature for 5 minutes.[8]

  • Drain the deprotection solution.[14]

  • Add a second portion of fresh 20% piperidine in DMF.

  • Agitate the mixture for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[14]

Protocol 2: DBU/Piperidine Alternative Deprotection
  • Prepare the deprotection reagent: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[15][24]

  • Swell the resin in DMF.

  • Drain the DMF and add the DBU/piperidine reagent (10 mL per gram of resin).[15]

  • Agitate for 5-10 minutes at room temperature. A second treatment may be necessary for very difficult sequences.

  • Drain the reagent and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Kaiser Test for Primary Amines

This protocol is based on commercially available kits and common lab practice.[3][5]

  • Prepare Reagents:

    • Reagent A: Potassium cyanide in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Procedure:

    • Take a small sample of resin beads (10-15) and wash thoroughly with ethanol.[5]

    • Place the beads in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the tube.[3]

    • Heat the tube at 110-120°C for 3-5 minutes.[3][8]

    • Observe the color:

      • Positive (Free Amine): Intense blue beads and solution.[3]

      • Negative (Fmoc Protected): Yellow/colorless beads and solution.[5]

References

  • International Journal of Peptide and Protein Research, 1994.

  • Methods in Molecular Biology, 1994.

  • Organic Letters, 2004.

  • International Journal of Peptide and Protein Research, 1993.

  • BenchChem, 2025.

  • RSC Advances, 2015.

  • University of Arizona, 1993.

  • Semantic Scholar.

  • BenchChem, 2025.

  • Sigma-Aldrich.

  • AAPPTEC.

  • Aapptec Peptides.

  • Journal of the Chemical Society, Chemical Communications, 1992.

  • YouTube, 2022.

  • AAPPTEC.

  • AAPPTEC.

  • BenchChem, 2025.

  • BenchChem, 2025.

  • Springer Nature Experiments, 1994.

  • PMC - NIH, 2018.

  • The Royal Society of Chemistry, 2021.

  • ChemPep.

  • Semantic Scholar, 1991.

  • SciELO México, 2015.

  • RSC Advances, 2015.

  • ResearchGate, 2021.

  • Aapptec Peptides.

  • ResearchGate.

  • PMC - NIH, 2010.

  • Sigma-Aldrich.

  • SYNFORM, 2014.

  • ACS Omega, 2022.

  • BenchChem, 2025.

  • Aapptec Peptides.

  • UCI Department of Chemistry.

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Technical Support Center: Racemization of Fmoc-Nle-OH During Activation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance to address the issue of racemization of Fmoc-L-norleucine (Fmoc-Nle-OH) during the activation step of solid-phase peptide synthesis (SPPS). Preserving the stereochemical integrity of your peptide is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and may significantly impact the peptide's biological activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for Fmoc-Nle-OH?

A1: Racemization is the process where a chiral molecule, in this case, the L-enantiomer of Fmoc-Nle-OH, converts into a mixture of both its L- and D-forms.[1] This loss of stereochemical purity is a significant issue in peptide synthesis because it results in the formation of diastereomeric peptide impurities. These impurities can alter the three-dimensional structure of the peptide, potentially reducing or eliminating its intended biological function and introducing unpredictable pharmacological effects.[1] While not as notoriously prone to racemization as residues like Cysteine or Histidine, any amino acid can racemize under certain activation conditions.[1][3][4]

Q2: What is the primary chemical mechanism responsible for the racemization of Fmoc-Nle-OH during activation?

A2: The predominant mechanism for racemization during the activation of N-α-Fmoc protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][5][6] This process occurs in the following steps:

  • Activation: The carboxyl group of Fmoc-Nle-OH is activated by a coupling reagent (e.g., a carbodiimide like DIC). This forms a highly reactive intermediate, such as an O-acylisourea.[7]

  • Cyclization: The penultimate carbonyl oxygen of the Fmoc protecting group can then perform an intramolecular nucleophilic attack on the activated carboxyl carbon, leading to the formation of the oxazolone ring.[5]

  • Enolization: The proton on the alpha-carbon of the oxazolone intermediate is acidic and can be readily abstracted by a base present in the reaction mixture. This results in the formation of a planar, achiral enolate intermediate.[1]

  • Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of both L- and D-amino acid residues when it subsequently reacts with the N-terminal amine of the growing peptide chain.[1]

dot graph RacemizationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

FmocNleOH [label="Fmoc-L-Nle-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n(e.g., O-acylisourea)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate\n(Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LNlePeptide [label="L-Nle Peptide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNlePeptide [label="D-Nle Peptide\n(Racemized Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FmocNleOH -> ActivatedIntermediate [label="+ Coupling Reagent\n(e.g., DIC)"]; ActivatedIntermediate -> Oxazolone [label="Intramolecular\nCyclization"]; Oxazolone -> Enolate [label="+ Base\n- H+"]; Enolate -> Oxazolone [label="+ H+"]; Oxazolone -> LNlePeptide [label="+ Peptide-NH2"]; Enolate -> DNlePeptide [label="+ H+\n+ Peptide-NH2"]; } caption: "Mechanism of racemization via oxazolone formation."

Q3: Which factors during the activation and coupling steps have the most significant influence on the extent of racemization?

A3: Several factors can significantly impact the rate and extent of racemization:

  • Coupling Reagent: The choice of coupling reagent is critical. While highly efficient, onium salt reagents like HBTU and HATU can increase the risk of racemization if not used under optimized conditions.[1][8] Carbodiimides like DIC, when used alone, form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[7]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is crucial for suppressing racemization, especially when using carbodiimides.[7][9] These additives react with the O-acylisourea intermediate to form a less reactive, but still efficient, active ester, which is less prone to cyclization into the oxazolone.[7][9]

  • Base: The type, strength, and concentration of the base used for activation (in the case of onium salt reagents) or for neutralization play a significant role. Stronger, less sterically hindered bases can more readily abstract the alpha-proton from the oxazolone intermediate, thereby promoting racemization.[1][10]

  • Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin-bound peptide increases the time the activated species is present, providing a greater opportunity for racemization to occur.[1]

  • Temperature: Higher temperatures can accelerate the rate of both the desired coupling reaction and the undesired racemization.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter related to Fmoc-Nle-OH racemization and provides actionable solutions.

Issue 1: Detection of a Diastereomeric Impurity Corresponding to D-Nle in the Crude Peptide Product.

This is the most direct evidence of racemization during the coupling of Fmoc-Nle-OH. The presence of a peak with the same mass as your target peptide but a different retention time on reverse-phase HPLC is a strong indicator.

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Diastereomeric Impurity Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Review Coupling Reagent\nand Additive Choice", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Examine Base and\nPre-activation Time", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Assess Reaction\nTemperature and Time", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionReagents [label="Switch to DIC/Oxyma or\nDIC/HOBt. Ensure 1:1 stoichiometry\nof additive to DIC.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionBase [label="Use a weaker base (e.g., NMM)\ninstead of DIPEA. Minimize\npre-activation time.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionConditions [label="Perform coupling at room temperature\nor consider cooling to 0°C.\nMonitor reaction completion to avoid\nexcessively long coupling times.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Racemization Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagents; Start -> CheckBase; Start -> CheckConditions; CheckReagents -> SolutionReagents; CheckBase -> SolutionBase; CheckConditions -> SolutionConditions; SolutionReagents -> End; SolutionBase -> End; SolutionConditions -> End; } caption: "Troubleshooting workflow for racemization."

  • Inadequate Racemization Suppression: The use of a carbodiimide (e.g., DIC) without an appropriate additive is a common cause of racemization. The highly reactive O-acylisourea intermediate readily forms the oxazolone.

    • Solution: Always use an additive when coupling with a carbodiimide. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and non-explosive alternative to HOBt.[7][9][12] The combination of DIC/Oxyma or DIC/HOBt is a robust method for minimizing racemization.[4][12]

  • Base-Promoted Racemization: The use of a strong, non-sterically hindered base, particularly with onium salt activators like HATU or HBTU, can accelerate the abstraction of the alpha-proton from the oxazolone intermediate.

    • Solution: If using an onium salt reagent, consider replacing a strong base like N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[10][13]

  • Excessive Pre-activation: Allowing the Fmoc-Nle-OH to remain in its activated state for an extended period before coupling increases the likelihood of racemization.

    • Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin immediately after preparation.

Experimental Protocols for Minimizing Racemization

Protocol 1: Comparative Analysis of Activation Methods

This experiment allows for a direct comparison of different coupling conditions to identify the optimal method for minimizing racemization during Fmoc-Nle-OH incorporation.

Objective: To quantify the level of racemization of Fmoc-Nle-OH when coupled using DIC/HOBt versus DIC/Oxyma.

Materials:

  • Fmoc-L-Nle-OH

  • Resin with a free N-terminal amine (e.g., H-Gly-Wang resin)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a chiral column or a standard C18 column for analyzing the diastereomeric dipeptides.

Procedure:

  • Resin Preparation: Swell the H-Gly-Wang resin in DMF.

  • Parallel Syntheses: Divide the resin into two equal portions for the two different coupling conditions.

  • Condition A (DIC/HOBt):

    • In a separate vessel, dissolve Fmoc-L-Nle-OH (3 eq.), HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activation mixture to the resin and couple for 2 hours.

  • Condition B (DIC/Oxyma):

    • In a separate vessel, dissolve Fmoc-L-Nle-OH (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activation mixture to the resin and couple for 2 hours.

  • Washing: After coupling, wash the resin from both conditions thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added Nle residue.

  • Cleavage: Cleave the resulting dipeptide (Nle-Gly) from the resin using a TFA cocktail.

  • Analysis: Analyze the crude dipeptides by HPLC. The L-Nle-Gly and D-Nle-Gly diastereomers should be separable, allowing for quantification of the percentage of racemization.[14]

Expected Outcome & Data Presentation:

The results of this experiment can be summarized in a table for easy comparison.

Activation Method% D-Nle-Gly (Racemization)
DIC / HOBtExpected to be low
DIC / OxymaExpected to be very low, potentially lower than DIC/HOBt[15]

Note: Actual percentages will vary based on specific experimental conditions.

Protocol 2: Chiral Amino Acid Analysis

For a definitive quantification of racemization, the peptide can be hydrolyzed, and the resulting amino acids analyzed by a chiral method.

Objective: To determine the precise enantiomeric ratio of norleucine in the final peptide product.

Procedure:

  • Peptide Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[14]

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[14]

  • HPLC Analysis: Separate the resulting diastereomeric derivatives by reverse-phase HPLC. The different derivatives of L-Nle and D-Nle will have distinct retention times, allowing for accurate quantification.[14]

References

  • Peptide synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • 7.4 Racemization Assays. (n.d.). Retrieved January 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Identification of racemization sites using deuterium labeling and tandem mass spectrometry. (2010). Analytical Chemistry, 82(15), 6539-6547.
  • Subirós-Funosas, L., et al. (2022).
  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis - Luxembourg Bio Technologies. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. (n.d.). Retrieved January 15, 2026, from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(15), 4809.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2023). Journal of Organic Chemistry, 88(15), 10467-10477.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023).
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5691.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). Journal of Peptide Science, 18(3), 153-159.

Sources

Validation & Comparative

Introduction: The Central Role of Glutamine and the Rationale for its Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-formyl-L-norleucine and Other Glutamine Analogs

Glutamine, the most abundant amino acid in circulation, is far more than a simple building block for protein synthesis.[1][2] It is a critical metabolic substrate that plays a central role in a multitude of cellular processes essential for proliferation and survival. Cells utilize glutamine as a primary nitrogen donor for the synthesis of nucleotides and other non-essential amino acids, and as a key carbon source to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][2] Furthermore, glutamine metabolism is integral to maintaining cellular redox homeostasis through the synthesis of the antioxidant glutathione.[3]

This profound reliance on glutamine is particularly exaggerated in rapidly proliferating cells, most notably cancer cells, which often exhibit a state of "glutamine addiction".[4] Key enzymes in glutamine metabolic pathways, such as glutaminase (GLS) and various glutamine amidotransferases, are frequently upregulated in tumors, making them attractive targets for therapeutic intervention.[2][4][5] This has driven the development of glutamine analogs—structural mimics designed to compete with endogenous glutamine, inhibit these key enzymes, and thereby disrupt the metabolic pathways crucial for cancer cell growth. This guide provides a comparative analysis of N-formyl-L-norleucine and other well-characterized glutamine analogs, focusing on their mechanisms of action, biochemical properties, and the experimental methodologies used to evaluate their efficacy.

Comparative Analysis of Glutamine Analogs

The efficacy and application of a glutamine analog are dictated by its unique chemical structure, which determines its mechanism of inhibition, target specificity, and potency. Here, we compare the properties of N-formyl-L-norleucine with two of the most extensively studied glutamine antagonists: 6-diazo-5-oxo-L-norleucine (DON) and Acivicin.

G cluster_glutamine L-Glutamine cluster_analogs Glutamine Analogs glutamine L-Glutamine (Endogenous Substrate) glutamine_struct nfnorleucine N-formyl-L-norleucine (Norleucine Derivative) nfnorleucine_struct don 6-Diazo-5-oxo-L-norleucine (DON) (Diazo Compound) don_struct acivicin Acivicin (Isoxazole Derivative) acivicin_struct

Caption: Chemical structures of L-Glutamine and representative glutamine analogs.

N-formyl-L-norleucine

N-formyl-L-norleucine is a derivative of norleucine, an isomer of leucine, characterized by a formyl group attached to its alpha-amino group.[6] As a glutamine analog, it is proposed to interfere with glutamine metabolism.[6] Published literature suggests it can inhibit glutaminase activity and may interact with glutamine synthetase (GS), the enzyme responsible for the de novo synthesis of glutamine from glutamate and ammonia.[1][6] By affecting glutaminolysis (the conversion of glutamine to glutamate), N-formyl-DL-norleucine could potentially reduce the availability of glutamine for cancer cells.[6]

However, compared to other analogs, detailed mechanistic studies and quantitative data such as IC50 or Kᵢ values for N-formyl-L-norleucine are not as widely available in the public domain. Its unique formyl substitution differentiates it from other analogs and may confer a distinct biological activity profile, positioning it as a tool for research into metabolic pathways.[6]

6-Diazo-5-oxo-L-norleucine (DON)

DON is a potent, broad-spectrum glutamine antagonist originally isolated from Streptomyces.[7] It functions as an irreversible inhibitor of a wide range of glutamine-utilizing enzymes.[8] Its mechanism of action is a two-step process:

  • Competitive Binding: Due to its close structural similarity to glutamine, DON competitively binds to the glutamine-binding site of target enzymes.

  • Irreversible Covalent Modification: Once bound, the reactive diazo group is susceptible to nucleophilic attack by a critical cysteine residue within the enzyme's active site. This forms a stable covalent bond, permanently inactivating the enzyme.[8]

This mechanism-based inactivation makes DON a highly effective inhibitor of glutaminolysis, nucleotide biosynthesis, and other essential metabolic pathways that depend on glutamine.[9] Despite its preclinical efficacy, its clinical development has been hampered by significant gastrointestinal toxicities, leading to research into tumor-targeted prodrugs to improve its therapeutic index.[7]

Acivicin

Acivicin, another natural product derived from Streptomyces sviceus, also acts as an irreversible inhibitor of glutamine-dependent amidotransferases.[10] Its structure features a 3-chloro-4,5-dihydroisoxazole ring, which is key to its mechanism.[10] The covalent mechanism involves the nucleophilic attack by an activated catalytic cysteine or serine residue in the target enzyme on the C3 position of the isoxazole ring. This attack displaces the chloride ion and forms a stable covalent adduct, thereby inactivating the enzyme.[10]

Acivicin has been shown to inhibit a range of enzymes, including CTP synthetase, GMP synthetase, and carbamoyl phosphate synthetase.[9][11] Its clinical development has also been limited by severe neurotoxicity.[12]

Quantitative and Mechanistic Comparison

The choice of a glutamine analog for a specific research application depends on its potency against the target enzyme, its breadth of activity, and its mode of action. The table below summarizes these key parameters.

FeatureN-formyl-L-norleucine6-Diazo-5-oxo-L-norleucine (DON)Acivicin
Mechanism of Action Proposed competitive inhibitor of glutamine-dependent enzymes.[6]Irreversible, mechanism-based covalent inactivation.[8]Irreversible, mechanism-based covalent inactivation.[10]
Reactive Group Formyl group at the alpha-amino position.Diazo group.[8]3-chloro-4,5-dihydroisoxazole ring.[10]
Primary Enzyme Targets Proposed to inhibit glutaminase and interact with glutamine synthetase.[6]Broad-spectrum: Glutaminases (GLS), CTP Synthetase (CTPS), GMP Synthetase, FGAM Synthetase.[9][13]Broad-spectrum: CTP Synthetase, GMP Synthetase, Carbarmoyl Phosphate Synthetase, γ-glutamyl transpeptidase.[9][11]
Inhibitory Potency Data not widely available.Kᵢ (Glutaminases): 6 µM[13]IC₅₀ (cKGA): ~1 mM[14]IC₅₀ (Cell Proliferation): 232.5 µM (rat fibroblasts)[15]Kᵢ (E. coli HisHF): 140 nM[11]Apparent IC₅₀ (T. brucei GMPS): 26 µM[16]

Impact on Cellular Signaling and Metabolic Pathways

The inhibition of glutamine-utilizing enzymes by these analogs causes significant disruption to downstream metabolic pathways critical for cell growth and survival.

MetabolicPathways Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS (Glutaminase) Purines Purine Synthesis Glutamine->Purines Amidotransferases Pyrimidines Pyrimidine Synthesis Glutamine->Pyrimidines Amidotransferases aKG α-Ketoglutarate Glutamate->aKG GDH/Transaminases GSH Glutathione (Redox Balance) Glutamate->GSH TCA TCA Cycle (Anaplerosis) aKG->TCA Inhibitors Glutamine Analogs (DON, Acivicin, etc.) Inhibitors->Glutamine Block

Caption: Key metabolic pathways disrupted by glutamine analogs.

By blocking enzymes like glutaminase (GLS), analogs prevent the conversion of glutamine to glutamate. This starves the cell of a key source for α-ketoglutarate, which is essential for replenishing the TCA cycle.[2] Furthermore, by inhibiting various amidotransferases, analogs like DON and Acivicin shut down the de novo synthesis of purines and pyrimidines, leading to a depletion of nucleotide pools required for DNA and RNA synthesis and ultimately causing cell cycle arrest.[9]

Experimental Protocols

Evaluating the efficacy of glutamine analogs requires robust and reproducible assays. Below are detailed protocols for assessing enzyme inhibition and cellular cytotoxicity.

Protocol 1: Glutaminase (GLS) Activity Assay (Colorimetric)

This protocol describes a method to measure the activity of glutaminase by quantifying the glutamate produced. The principle involves the enzymatic hydrolysis of glutamine by GLS, with the resulting product measured via a colorimetric readout.

Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 1. Prepare cell or tissue homogenate in assay buffer p2 2. Centrifuge to clarify and collect supernatant p1->p2 r1 3. Add sample supernatant to microplate wells r2 4. Add glutamine substrate and reaction mix r1->r2 r3 5. Incubate at 37°C (e.g., 20-30 min) r2->r3 d1 6. Add chromogenic reagent (stops reaction) d2 7. Read absorbance (e.g., 450 nm) d1->d2

Caption: Workflow for a typical glutaminase activity assay.

Step-by-Step Methodology:

  • Sample Preparation:

    • For adherent cells, wash with PBS, scrape, and collect cells. For tissue, weigh approximately 10-20 mg.

    • Homogenize the cells or tissue in an appropriate assay buffer on ice.[17][18]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[17]

    • Collect the supernatant, which contains the enzyme fraction, and keep it on ice. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using known concentrations of glutamate.

    • Set up experimental wells:

      • Sample Wells: Add a defined amount of protein (e.g., 20 µL of supernatant) to the wells.

      • Control Wells (Background): Add the same amount of protein but substitute the glutamine substrate with assay buffer to measure endogenous glutamate.[17]

    • Prepare a reaction working solution containing the glutamine substrate.

    • Initiate the reaction by adding the reaction working solution (e.g., 140 µL) to all wells.[17]

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[17]

  • Detection:

    • Stop the reaction and develop the color by adding a chromogenic reagent solution to each well.[17]

    • Incubate for an additional 10-20 minutes at 37°C.[17]

    • Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[17]

  • Data Analysis:

    • Subtract the OD of the control wells from the sample wells to correct for background.

    • Calculate the concentration of glutamate produced in the samples using the standard curve.

    • Express glutaminase activity in units per milligram of protein (e.g., nmol/min/mg).

Protocol 2: Crystal Violet Cell Proliferation Assay

This assay is a simple, reliable method for quantifying the effect of cytotoxic or cytostatic compounds like glutamine analogs on the proliferation of adherent cells. The crystal violet dye stains DNA and proteins of attached, viable cells. A reduction in staining indicates cell death or inhibition of growth.[19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed adherent cells in a 96-well tissue culture plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1x10⁴ cells/well).

    • Include wells without cells to serve as a background control.[19]

    • Incubate for 18-24 hours at 37°C to allow cells to adhere.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the glutamine analogs (e.g., N-formyl-L-norleucine, DON, Acivicin) in fresh culture medium.

    • Aspirate the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Fixation and Staining:

    • Gently aspirate the medium. Wash the cells once with PBS to remove dead, floating cells.[20]

    • Fix the cells by adding 100 µL of 100% methanol to each well and incubating for 10-20 minutes at room temperature.[19]

    • Aspirate the methanol and allow the plate to air dry completely.

    • Add 50-100 µL of 0.1% or 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[19][20]

  • Washing and Solubilization:

    • Gently wash the plate multiple times with tap water to remove excess stain.[19]

    • Invert the plate on filter paper and tap gently to remove any remaining liquid. Air-dry the plate completely.[19]

    • Add 200 µL of a solubilizing agent (e.g., 100% methanol or 1% acetic acid) to each well to dissolve the bound dye.[19][20]

    • Incubate for 20 minutes on a bench rocker to ensure complete solubilization.[19]

  • Quantification:

    • Measure the optical density (absorbance) of each well at a wavelength of 570-590 nm using a plate reader.[19][20]

    • Subtract the average background OD (from wells without cells) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Summary and Future Perspectives

N-formyl-L-norleucine, DON, and Acivicin represent a class of glutamine analogs that effectively disrupt cancer cell metabolism by targeting glutamine-dependent enzymes. While DON and Acivicin are well-characterized as potent, irreversible inhibitors with broad-spectrum activity, their clinical utility has been constrained by off-target toxicities.[7][12] N-formyl-L-norleucine is a less-studied analog with a proposed inhibitory effect on glutaminase, though more research is needed to fully elucidate its mechanism and potency.

The challenges associated with the systemic toxicity of broad-spectrum glutamine antagonists have shifted the field towards innovative drug delivery strategies. The development of prodrugs that are selectively activated within the tumor microenvironment represents a promising approach to improve the therapeutic window of potent inhibitors like DON.[7] As our understanding of the metabolic heterogeneity of tumors deepens, the development of more selective inhibitors or novel analogs like N-formyl-L-norleucine may provide new avenues for targeting glutamine addiction in cancer and other proliferative diseases.

References

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]

  • TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved January 15, 2026, from [Link]

  • Chittur, S. V., Klem, T. J., Schaaf, L. J., & Zalkin, H. (2001). Mechanism for Acivicin Inactivation of Triad Glutamine Amidotransferases. Biochemistry, 40(3), 876–887. [Link]

  • Yuan, C., et al. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19). [Link]

  • Zhou, L., et al. (2003). Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of Acivicin, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12. Journal of Bacteriology, 185(19), 5748–5756. [Link]

  • Yuan, C., et al. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19). [Link]

  • Abbkine. (n.d.). Glutaminase Activity Colorimetric Microplate Assay Kit User Manual. Retrieved January 15, 2026, from [Link]

  • Griggs, J., et al. (2015). Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts. International Journal of Toxicology, 34(2), 144-150. [Link]

  • Chittur, S. V., Klem, T. J., Schaaf, L. J., & Zalkin, H. (2001). Mechanism for acivicin inactivation of triad glutamine amidotransferases. Biochemistry, 40(3), 876-887. [Link]

  • ResearchGate. (n.d.). Chemical structures and IC50 values for inhibitors of GAC. Retrieved January 15, 2026, from [Link]

  • Villaluna-Richards, A., et al. (2001). A phase I and pharmacological study of the glutamine antagonist acivicin with the amino acid solution aminosyn in patients with advanced solid malignancies. Investigational New Drugs, 19(2), 133-141. [Link]

  • Lyons, S. D., Sant, M. E., & Christopherson, R. I. (1990). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. The Journal of biological chemistry, 265(19), 11377–11381. [Link]

  • Gallego-Jing, T., et al. (2021). Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme. International Journal of Molecular Sciences, 22(11), 6046. [Link]

  • Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. Retrieved January 15, 2026, from [Link]

  • Li, Q., et al. (2021). The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies. Journal for ImmunoTherapy of Cancer, 9(4), e001893. [Link]

  • ResearchGate. (n.d.). Glutamine antagonist 6-diazo-5-oxo-L-norleucine, a Hyaluronan synthesis inhibitor, slows triple negative breast cancer growth. Retrieved January 15, 2026, from [Link]

  • Kosenkov, D., et al. (2016). Molecular Mechanisms of Glutamine Synthetase Mutations that Lead to Clinically Relevant Pathologies. PLoS Computational Biology, 12(2), e1004753. [Link]

  • Zhang, J., et al. (2023). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. Journal of Cellular and Molecular Medicine, 27(12), 1637–1660. [Link]

  • Catalyst University. (2017, April 21). Covalent Regulation of Glutamine Synthetase. YouTube. [Link]

  • Wikipedia. (n.d.). Glutamine. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming Norleucine Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the deliberate incorporation of non-canonical amino acids like norleucine (Nle) into peptide sequences is a powerful strategy to enhance therapeutic properties. Norleucine, an isomer of leucine, can improve metabolic stability and modulate bioactivity. However, the successful synthesis of these modified peptides necessitates rigorous analytical confirmation to ensure that norleucine has been incorporated at the intended positions and with the desired efficiency. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering experimental insights and data to inform your validation strategy.

The Analytical Challenge: Distinguishing Isomers and Ensuring Fidelity

The core challenge in confirming norleucine incorporation lies in its isomeric nature with leucine (Leu) and isoleucine (Ile). All three share the same nominal mass, rendering simple mass determination insufficient. Furthermore, quantitative analysis is crucial to determine the efficiency of incorporation, especially in methods that involve the global substitution of another amino acid, such as methionine. Therefore, the chosen analytical methods must provide unambiguous sequence information and, in some cases, quantitative data.

This guide will compare four orthogonal and complementary techniques:

  • Mass Spectrometry (MS): For primary sequence confirmation and isomer differentiation.

  • Amino Acid Analysis (AAA): For quantitative compositional analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural and conformational analysis.

  • Edman Degradation: For definitive N-terminal sequencing.

Mass Spectrometry: The Workhorse of Peptide Sequencing

Mass spectrometry is an indispensable tool for peptide analysis due to its high sensitivity, speed, and versatility. For confirming norleucine incorporation, tandem mass spectrometry (MS/MS) is essential.

The Causality Behind the Technique

In a typical bottom-up proteomics workflow, the peptide is enzymatically digested, and the resulting fragments are analyzed. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide fragments (MS1 scan) and then selects specific fragments for further fragmentation (MS/MS scan). The resulting fragmentation pattern provides sequence information. The key to confirming norleucine incorporation is to utilize a fragmentation technique that can differentiate it from leucine and isoleucine.

Standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) often produce similar fragmentation patterns for these isomers. However, more advanced fragmentation methods like Electron Transfer Dissociation (ETD), Electron Activated Dissociation (EAD), or Charge Transfer Dissociation (CTD) can induce side-chain cleavages that are specific to the different branching patterns of leucine and isoleucine, and by extension, the linear side chain of norleucine.[1][2][3]

Experimental Protocol: LC-MS/MS for Norleucine Peptide Sequencing

Objective: To confirm the primary sequence of a norleucine-containing peptide and differentiate it from its isomers.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with ETD/EAD capabilities, coupled to a nano-liquid chromatography (nanoLC) system.

Step-by-Step Methodology:

  • Sample Preparation:

    • The purified peptide is quantified (e.g., by A280 or a quantitative colorimetric assay).

    • For larger peptides or proteins, an in-solution tryptic digest is performed to generate smaller, more manageable peptide fragments.

    • The digested sample is desalted using a C18 StageTip or ZipTip.

    • The final peptide sample is reconstituted in a solution of 0.1% formic acid in water.

  • LC Separation:

    • The peptide sample is injected onto a C18 reversed-phase nanoLC column.

    • A gradient of increasing acetonitrile concentration (e.g., 2% to 40% acetonitrile in 0.1% formic acid over 60 minutes) is used to separate the peptides based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: A high-resolution full scan is performed to detect the precursor ions of the peptide fragments.

    • MS/MS Scan: The top N most intense precursor ions are selected for fragmentation using a combination of CID/HCD and ETD/EAD.

    • ETD/EAD Parameters: The reaction time and reagent ion target values are optimized to maximize the generation of c- and z-type fragment ions, which are crucial for observing side-chain losses that differentiate the isomers.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a custom database containing the expected peptide sequence with norleucine.

    • Specialized software is used to analyze the fragmentation patterns, specifically looking for the diagnostic w-ions (from z-ions) that can differentiate leucine (loss of 43 Da) and isoleucine (loss of 29 Da).[3] Norleucine, being a straight-chain amino acid, will produce a different fragmentation pattern that can be distinguished from its branched-chain isomers.

Workflow Diagram

Mass_Spectrometry_Workflow Peptide Purified Norleucine Peptide Digestion Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Desalting C18 Desalting Digestion->Desalting LC nanoLC Separation Desalting->LC MS Mass Spectrometer LC->MS MS1 MS1 Scan (Precursor Ions) MS->MS1 MS2 MS/MS Fragmentation (CID/HCD + ETD/EAD) MS1->MS2 Data Data Analysis (Sequence Confirmation) MS2->Data

Caption: LC-MS/MS workflow for norleucine peptide sequencing.

Amino Acid Analysis: The Gold Standard for Compositional Quantification

Amino Acid Analysis (AAA) is a destructive technique that provides the relative abundance of each amino acid in a peptide sample. It is the most accurate method for quantifying the efficiency of norleucine incorporation.

The Causality Behind the Technique

AAA involves hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification. The key to successful AAA for norleucine-containing peptides is to use a chromatographic method that can resolve norleucine from its isomers, leucine and isoleucine, as well as from methionine if it was the target for replacement. This is typically achieved through ion-exchange or reversed-phase chromatography with pre- or post-column derivatization to make the amino acids detectable.[4][5]

Experimental Protocol: Quantitative Amino Acid Analysis

Objective: To determine the molar ratio of norleucine to other amino acids in the peptide.

Instrumentation: An HPLC system with a fluorescence or UV detector, and a dedicated amino acid analyzer or a standard HPLC with a specialized column and derivatization reagents.

Step-by-Step Methodology:

  • Hydrolysis:

    • A precisely weighed amount of the peptide is placed in a hydrolysis tube.

    • 6 M HCl is added, and the tube is sealed under vacuum.

    • The sample is hydrolyzed at 110°C for 24 hours.

    • The hydrolyzed sample is dried to remove the HCl.

  • Derivatization (Pre-column):

    • The dried hydrolysate is reconstituted in a suitable buffer.

    • A derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) is added to the amino acids to make them fluorescent or UV-active.

  • Chromatographic Separation:

    • The derivatized amino acid mixture is injected onto a reversed-phase C18 column.

    • A specific gradient of aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate the amino acids. The gradient conditions are critical for resolving the isomeric amino acids.[4]

    • Example Gradient: A slow, shallow gradient may be required to achieve baseline separation of leucine, isoleucine, and norleucine.

  • Detection and Quantification:

    • The eluting amino acids are detected by a fluorescence or UV detector.

    • The peak area for each amino acid is integrated.

    • The molar amount of each amino acid is calculated by comparing its peak area to that of a known concentration of an amino acid standard mixture that includes norleucine.

Workflow Diagram

AAA_Workflow Peptide Purified Norleucine Peptide Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis Derivatization Derivatization (e.g., OPA) Hydrolysis->Derivatization HPLC HPLC Separation (C18 column) Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification

Caption: Amino Acid Analysis workflow for quantification.

NMR Spectroscopy: Unveiling the 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution. It can be used to confirm the presence of norleucine and to assess its impact on the peptide's conformation.

The Causality Behind the Technique

NMR spectroscopy measures the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift. The incorporation of norleucine will lead to characteristic chemical shifts for its protons, which can be distinguished from those of leucine and isoleucine.[6] Furthermore, 2D NMR experiments like COSY, TOCSY, and NOESY can be used to establish through-bond and through-space connectivities, allowing for the complete assignment of the peptide's resonances and the determination of its 3D structure.[7][8]

Experimental Protocol: 2D NMR for Structural Confirmation

Objective: To confirm the presence and location of norleucine and to assess its effect on the peptide's conformation.

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

Step-by-Step Methodology:

  • Sample Preparation:

    • The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • The pH of the sample is adjusted to a value where the peptide is stable and gives good quality spectra.

  • Data Acquisition:

    • 1D ¹H NMR spectra are acquired to assess the overall quality of the sample.

    • A series of 2D NMR experiments are performed:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • The 2D spectra are processed and analyzed to assign the chemical shifts of all the protons in the peptide.

    • The unique spin system of norleucine can be identified in the TOCSY spectrum.

    • The NOESY spectrum is used to identify any conformational changes induced by the incorporation of norleucine.

Workflow Diagram

NMR_Workflow Peptide Norleucine Peptide in Deuterated Solvent NMR High-Field NMR Spectrometer Peptide->NMR Acquisition 1D & 2D NMR Data Acquisition (TOCSY, NOESY, COSY) NMR->Acquisition Analysis Spectral Analysis & Resonance Assignment Acquisition->Analysis Structure 3D Structure Determination Analysis->Structure

Caption: NMR spectroscopy workflow for structural analysis.

Edman Degradation: Classic N-Terminal Sequencing

Edman degradation is a chemical method for sequentially removing amino acids from the N-terminus of a peptide. It provides unambiguous sequence information for the first 30-50 residues.

The Causality Behind the Technique

The peptide is reacted with phenylisothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved off and can be identified by chromatography. The process is repeated to determine the sequence one residue at a time.[9][10] The PTH-norleucine derivative will have a distinct retention time compared to PTH-leucine and PTH-isoleucine, allowing for its unambiguous identification.

Experimental Protocol: Automated Edman Degradation

Objective: To definitively sequence the N-terminal portion of the peptide and confirm the position of norleucine.

Instrumentation: An automated protein sequencer.

Step-by-Step Methodology:

  • Sample Preparation:

    • A purified peptide sample (typically 10-100 picomoles) is loaded onto a sample support (e.g., a PVDF membrane).

  • Automated Sequencing:

    • The sequencer performs cycles of:

      • Coupling: Reaction of the N-terminal amino group with PITC.

      • Cleavage: Release of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

      • Conversion: Conversion of the ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid.

  • PTH-Amino Acid Analysis:

    • The PTH-amino acid from each cycle is automatically injected into an HPLC system.

    • The PTH-amino acid is identified by comparing its retention time to that of a standard mixture of PTH-amino acids, which should include PTH-norleucine.

Workflow Diagram

Edman_Workflow Peptide Purified Peptide on Support Sequencer Automated Sequencer Peptide->Sequencer Coupling Coupling with PITC Sequencer->Coupling Cleavage Cleavage of N-terminal Residue Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Analysis of PTH-amino acid Conversion->HPLC Sequence Sequence Determination HPLC->Sequence Sequence->Sequencer Repeat Cycle

Caption: Edman degradation workflow for N-terminal sequencing.

Comparative Summary of Analytical Techniques

FeatureMass Spectrometry (LC-MS/MS)Amino Acid Analysis (AAA)NMR SpectroscopyEdman Degradation
Primary Information Peptide sequence, PTMsAmino acid composition3D structure, conformationN-terminal sequence
Isomer Differentiation Possible with advanced fragmentation (ETD/EAD)[1][3]Yes, with optimized chromatography[4]Yes, based on unique chemical shifts[6]Yes, based on PTH derivative retention time
Quantitative? Relative quantification possibleHighly quantitativeNoNo
Sensitivity High (femtomole to attomole)Moderate (picomole to nanomole)Low (millimolar)High (picomole)
Throughput HighModerateLowLow
Sample Consumption LowHigh (destructive)Low (non-destructive)Moderate (destructive)
Key Advantage High sensitivity and throughputAccurate quantificationDetailed structural informationUnambiguous N-terminal sequencing
Key Limitation Isomer differentiation can be challengingNo sequence informationLow sensitivity, requires high sample concentrationLimited to N-terminus, shorter sequences

Conclusion and Recommendations

  • Initial Confirmation with LC-MS/MS: This should be the first step to confirm the correct mass of the peptide and to obtain initial sequence information. If available, utilize advanced fragmentation techniques like ETD or EAD to attempt to differentiate norleucine from its isomers.

  • Quantitative Validation with Amino Acid Analysis: To determine the efficiency of norleucine incorporation, especially if it is intended to replace another amino acid, AAA is essential. This will provide the definitive stoichiometry of the amino acids in your peptide.

  • Definitive Sequencing with Edman Degradation: For unambiguous confirmation of the N-terminal sequence, particularly the position of the first few norleucine residues, Edman degradation is the gold standard.

  • Structural Assessment with NMR Spectroscopy: If the conformational impact of norleucine incorporation is critical to the peptide's function, 2D NMR spectroscopy will provide invaluable insights into its three-dimensional structure.

By employing a combination of these orthogonal techniques, researchers can be highly confident in the identity, purity, and structural integrity of their norleucine-containing peptides, ensuring the reliability and reproducibility of their subsequent biological studies.

References

  • Gassner, A. L., et al. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 46(11), 2565-2576. [Link]

  • Higgs, R. E., et al. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. [Link]

  • Chromatography Forum. (2008). Norleucine and Leucine. [Link]

  • Wikipedia. (n.d.). Edman degradation. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Rapid Communications in Mass Spectrometry, 28(15), 1735-1740. [Link]

  • Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. [Link]

  • Hoesl, M. G., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 808686. [Link]

  • Lala, E., et al. (2014). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of Mass Spectrometry, 49(10), 1079-1085. [Link]

  • Jackson, G., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Journal of the American Society for Mass Spectrometry, 33(1), 143-152. [Link]

  • Liu, H., & Zhang, Z. (n.d.). Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation. SCIEX Technical Note. [Link]

  • Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC. [Link]

  • Gassner, A. L., et al. (2014). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PubMed. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Semantic Scholar. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

  • Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences. [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Shimadzu. (n.d.). Theory of Edman Sequencing. [Link]

  • SpectraBase. (n.d.). DL-norleucine - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). N-me-L-Norleucine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]

  • Wang, J., et al. (2024). Identification of non-canonical peptides with moPepGen. Nature Biotechnology. [Link]

  • Kiick, K. L., et al. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society, 122(23), 5432-5433. [Link]

  • Eurofins. (n.d.). Protein Sequencing Using High Resolution LC-MS/MS. [Link]

  • Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering, 83(6), 729-734. [Link]

  • C. R. Babu, et al. (2014). Strain engineering to prevent norleucine incorporation during recombinant protein production in Escherichia coli. Biotechnology and Bioengineering, 111(8), 1604-1613. [Link]

  • Beijing Baitai Pake Biotechnology Co., Ltd. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Peptide Sequencing. [Link]

  • Turgeman, A., & Fischer, B. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), 50859. [Link]

  • Schiel, J. E., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2111-2126. [Link]

  • Simon, M. D., & Jacobson, M. P. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5945-5966. [Link]

  • Yang, Y., et al. (2020). Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. Analytical Chemistry, 92(10), 6971-6980. [Link]

  • National Cancer Institute. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]

  • Enninful, R., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Essays in Biochemistry, 68(1), 107-130. [Link]

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Sources

A Head-to-Head Comparison of HBTU and HATU for Fmoc-Nle-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical decision that directly impacts yield, purity, and the overall success of synthesizing the target peptide. Among the vast arsenal of available reagents, the aminium/uronium salts HBTU and HATU have become ubiquitous due to their high efficiency and ease of use. This guide provides an in-depth, side-by-side comparison of HBTU and HATU, with a specific focus on the coupling of Fmoc-Nle-OH (N-fluorenylmethyloxycarbonyl-norleucine), a representative non-polar, aliphatic amino acid. We will delve into their mechanisms of action, present supporting experimental insights, and provide detailed protocols to empower you to make an informed decision for your next synthesis.

The Central Role of the Coupling Reagent in SPPS

In Fmoc-based SPPS, the iterative formation of amide bonds between the C-terminus of a protected amino acid and the deprotected N-terminus of the growing peptide chain on a solid support is the core process. This reaction, however, does not proceed spontaneously. Coupling reagents are essential activators that convert the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to nucleophilic attack by the free amine of the peptide chain.[1] An ideal coupling reagent should facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization of the chiral amino acid center.

Unveiling the Contenders: HBTU and HATU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both highly effective aminium/uronium salt-based coupling reagents.[2] While structurally similar, a subtle yet crucial difference in their core scaffold dictates their reactivity and, ultimately, their performance at the bench.

FeatureHBTUHATU
Full Name O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Activating Moiety HOBt (1-Hydroxybenzotriazole)HOAt (1-Hydroxy-7-azabenzotriazole)
CAS Number 94790-37-1148893-10-1
Molecular Weight 379.25 g/mol 380.17 g/mol

The Mechanistic Distinction: Why HOAt Matters

The superior performance of HATU, particularly in challenging couplings, is attributed to the electronic properties of its 7-azabenzotriazole (HOAt) moiety.[2] The activation process for both reagents begins with the deprotonation of the carboxylic acid of Fmoc-Nle-OH by a tertiary base (typically N,N-diisopropylethylamine, DIPEA), forming a carboxylate anion. This anion then attacks the electrophilic carbon of the coupling reagent, leading to the formation of a highly reactive active ester intermediate.

The key difference lies in the nature of this active ester. HBTU forms an OBt-ester, while HATU forms an OAt-ester. The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester a better leaving group and therefore more susceptible to nucleophilic attack by the amine.[2][3] This enhanced reactivity translates to faster and more complete coupling reactions.[4] Furthermore, the pyridine nitrogen in the HOAt group is thought to provide anchimeric assistance, stabilizing the transition state of the aminolysis step through a hydrogen-bonded 7-membered ring.


}

Comparative activation pathways for HBTU and HATU.

Performance Comparison: A Data-Informed Perspective

While extensive peer-reviewed studies directly comparing HBTU and HATU for the coupling of Fmoc-Nle-OH are limited, a strong consensus emerges from studies on other aliphatic and sterically hindered amino acids.[3][5] Norleucine, being an isomer of leucine, is not considered a "difficult" amino acid to couple. However, the superior efficiency of HATU observed in more challenging systems suggests a kinetic advantage even for standard couplings.

The following table summarizes the expected performance based on data from the synthesis of challenging sequences and sterically hindered amino acids, which serves as a reliable indicator for the coupling of Fmoc-Nle-OH.

ParameterHBTUHATURationale
Coupling Efficiency/Yield Good to High (>90%)High to Very High (>98%)The more reactive OAt-ester formed by HATU leads to more complete reactions and higher yields.[3]
Reaction Time 30 - 60 minutes15 - 45 minutesThe enhanced reactivity of the HATU-derived active ester results in significantly faster reaction kinetics.[2]
Racemization Risk LowVery LowFaster coupling rates with HATU reduce the time the activated amino acid is susceptible to epimerization.[2][4]
Purity (Crude) GoodHigherFaster and more complete reactions with HATU often result in fewer deletion sequences and other side products.[2]
Cost LowerHigherHATU is generally more expensive than HBTU due to the synthesis of the HOAt moiety.

Note: The values presented are illustrative and based on general performance data. Actual results may vary depending on the specific reaction conditions, the N-terminal amino acid of the peptide chain, and the solid support used.

Potential Side Reactions: A Word of Caution

Both HBTU and HATU can participate in a key side reaction known as guanidinylation . This occurs when the coupling reagent reacts directly with the free N-terminal amine of the peptide chain, forming a stable tetramethylguanidinium cap that terminates chain elongation.[6][7][8] This side reaction is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow.[7] To mitigate this, it is crucial to use a slight excess of the Fmoc-amino acid relative to the coupling reagent and to pre-activate the amino acid in solution for a short period before adding it to the resin.

Another potential side reaction is racemization, where the stereochemical integrity of the amino acid is lost. While generally low for both reagents, the faster kinetics of HATU make it the superior choice when minimizing racemization is paramount.[2][4]


}

Guanidinylation side reaction leading to peptide chain termination.

Experimental Protocols: A Practical Guide to Fmoc-Nle-OH Coupling

The following are detailed, step-by-step protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-Nle-OH, comparing the use of HBTU and HATU. These protocols assume a standard Fmoc-SPPS strategy on a Rink Amide resin.

Common Steps (Resin Preparation and Fmoc Deprotection):

  • Resin Swelling: Swell the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. A positive Kaiser test (deep blue beads) should be observed, indicating a free primary amine.

Protocol 1: HBTU-Mediated Coupling of Fmoc-Nle-OH

  • Activation of Fmoc-Nle-OH: In a separate vial, dissolve Fmoc-Nle-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-Nle-OH solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling can be extended or a second coupling can be performed. Once complete, drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 2: HATU-Mediated Coupling of Fmoc-Nle-OH

  • Activation of Fmoc-Nle-OH: In a separate vial, dissolve Fmoc-Nle-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-Nle-OH solution to the deprotected resin. Agitate the mixture at room temperature for 15-45 minutes. Due to the higher reactivity of HATU, shorter coupling times are generally sufficient.

  • Monitoring and Washing: Perform a Kaiser test. A negative result is expected. Once complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).


}

General workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion and Recommendations

For the routine coupling of non-sterically hindered amino acids like Fmoc-Nle-OH, both HBTU and HATU are highly capable reagents that will generally provide good to excellent results. HBTU is a cost-effective and reliable choice for standard peptide synthesis.

However, for syntheses where speed, maximal purity, and the minimization of side reactions are paramount, the experimental evidence strongly supports the use of HATU as the more efficient and reliable coupling reagent.[2] Its ability to form a more reactive active ester translates to higher purity and yields, particularly in rapid synthesis protocols or when synthesizing long and complex peptides where every coupling step's efficiency is magnified. While the cost of HATU is higher, the investment can be justified by time savings, reduced need for double couplings, and a higher quality crude product, which can simplify subsequent purification steps.

Ultimately, the choice of reagent may depend on the specific requirements of the synthesis, budget constraints, and the nature of the peptide sequence being assembled. By understanding the mechanistic nuances and performance characteristics of both HBTU and HATU, researchers can optimize their peptide synthesis strategies for success.

References

  • Chantell, K., et al. (2011). Synthesis of the Acyl Carrier Protein (ACP) Fragment 65-74.
  • Góngora-Benítez, M., et al. (2013). Side-product formation during cyclization with HBTU on a solid support. PubMed. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (Source details may vary, this is a general reference to the function of coupling reagents).
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  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

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